molecular formula C12H10N4O B1449523 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 35877-37-3

1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B1449523
CAS No.: 35877-37-3
M. Wt: 226.23 g/mol
InChI Key: ASCMRDPFTNELIK-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a useful research compound. Its molecular formula is C12H10N4O and its molecular weight is 226.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19126. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c17-12-10-6-15-16(11(10)13-8-14-12)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCMRDPFTNELIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280937
Record name 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35877-37-3
Record name 35877-37-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19126
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Pyrazolo[3,4-d]pyrimidine Scaffold in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. These enzymes catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a fundamental process that, when dysregulated, can drive diseases characterized by uncontrolled cell growth and survival. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of targeted therapy.

Central to the success of many kinase inhibitors is the strategic design of a core chemical scaffold that can effectively compete with endogenous ATP at the enzyme's active site. The pyrazolo[3,4-d]pyrimidine nucleus has garnered significant attention and is now recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its prominence stems from its structural and electronic resemblance to the adenine base of ATP, allowing it to function as a bioisostere.[2][3] This mimicry enables pyrazolo[3,4-d]pyrimidine-based compounds to form key hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a conserved structural motif critical for inhibitor binding and efficacy.[2]

The versatility of this scaffold allows for focused chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] This has led to the successful development of numerous clinical candidates and approved drugs targeting a range of kinases, including the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, a landmark therapy for several B-cell malignancies.[2] This guide provides an in-depth technical overview of the discovery and development of pyrazolo[3,4-d]pyrimidine kinase inhibitors, from initial design rationale to preclinical evaluation, intended for researchers and professionals in the field of drug discovery.

I. The Kinase Inhibitor Discovery Workflow: A Self-Validating System

The journey from a conceptual scaffold to a viable drug candidate is a systematic process of design, synthesis, and iterative testing. Each stage is designed to answer critical questions about the compound's efficacy, selectivity, and mechanism of action, creating a self-validating loop that guides lead optimization.

G cluster_0 Discovery & Screening cluster_1 Preclinical Evaluation T Target Identification & Validation H High-Throughput Screening (HTS) or Fragment-Based Screening T->H Assay Development L Hit-to-Lead Optimization H->L Hit Identification A In Vitro Profiling (Potency, Selectivity) L->A Lead Candidate Selection C Cell-Based Assays (Viability, Apoptosis) A->C I In Vivo Models (Efficacy, PK/PD) C->I

Figure 1: The kinase inhibitor discovery workflow. (Within 100 characters)

This workflow begins with target identification and the development of robust biochemical assays. Hits from screening campaigns are then optimized through medicinal chemistry to improve their drug-like properties, leading to preclinical candidates that undergo rigorous in vitro and in vivo testing.

II. Foundational Chemistry: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

The construction of the pyrazolo[3,4-d]pyrimidine scaffold is a critical first step. A common and efficient synthetic route starts from substituted pyrazoles, which are then cyclized to form the fused pyrimidine ring.

A representative synthetic pathway often begins with the cyclization of ethyl (ethoxymethylene)cyanoacetate with a substituted hydrazine (e.g., phenylhydrazine) to form a 5-aminopyrazole-4-carboxylate intermediate.[4] This intermediate is then cyclized, typically by heating in formamide, to yield the 1H-pyrazolo[3,4-d]pyrimidin-4-one core.[4] Subsequent chlorination, often with phosphorus oxychloride (POCl₃), provides a key intermediate, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, which is readily amenable to nucleophilic substitution at the C4 position, allowing for the introduction of various side chains to build a diverse chemical library.[4]

G cluster_synthesis Core Synthesis Pathway start 5-Aminopyrazole Intermediate step1 Cyclization (e.g., Formamide, heat) start->step1 core Pyrazolo[3,4-d]pyrimidin-4-one step1->core step2 Chlorination (e.g., POCl3) core->step2 intermediate 4-Chloro-pyrazolo[3,4-d]pyrimidine (Key Intermediate) step2->intermediate step3 Nucleophilic Substitution (Amines, etc.) intermediate->step3 final Substituted Inhibitors (Diverse Library) step3->final

Figure 2: General synthesis of pyrazolo[3,4-d]pyrimidines. (Within 100 characters)

III. Mechanism of Action and Structure-Activity Relationship (SAR)

The primary mechanism of action for pyrazolo[3,4-d]pyrimidine inhibitors is competitive inhibition at the ATP-binding site. The N1 nitrogen of the pyrazole ring and the N7 nitrogen of the pyrimidine ring are crucial for forming hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine.[2] Substitutions around this core dictate the inhibitor's potency and selectivity.

  • N1-Position: Bulky hydrophobic groups at this position often enhance potency by occupying a hydrophobic pocket within the active site.

  • C4-Position: This position is a key vector for achieving selectivity. Attaching different linkers and aromatic groups allows for interaction with specific residues outside the conserved hinge region. For example, covalent inhibitors like ibrutinib incorporate a reactive acrylamide group at this position, which forms an irreversible bond with a cysteine residue (Cys481 in BTK) in the active site.[5]

  • C6-Position: Modifications here can also influence selectivity and solubility.

The following table summarizes the inhibitory activity (IC₅₀) of representative pyrazolo[3,4-d]pyrimidine-based inhibitors against various kinases, illustrating how chemical modifications affect target selectivity.

CompoundPrimary Target(s)IC₅₀ (nM) vs. Primary TargetKey Structural FeaturesReference(s)
Ibrutinib BTK0.5 - 5.6Covalent inhibitor with acrylamide warhead[6]
Sapanisertib (INK128) mTORC1/21.4Dual mTOR complex inhibitor[2]
SI306 Src~1740 (in cells)Pyrazolo[3,4-d]pyrimidine core[5]
Compound 16 EGFR34Imidazole fragment with hydrophilic carbonyl[7]
Compound 7f EGFR-T790M10Pyrazolopyrimidine with NO-releasing moiety[8]

Note: IC₅₀ values can vary based on assay conditions.

IV. Key Signaling Pathways Targeted

The therapeutic success of pyrazolo[3,4-d]pyrimidine inhibitors lies in their ability to modulate critical signaling pathways implicated in cancer.

A. The BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway.[5] Upon BCR activation, BTK activates downstream effectors like PLCγ2, leading to the activation of pathways such as NF-κB, which promotes B-cell proliferation and survival.[5] Ibrutinib, by irreversibly inhibiting BTK, effectively shuts down this pro-survival signaling, making it a highly effective treatment for B-cell malignancies.[5]

G BCR B-Cell Receptor (BCR) LynSyk Lyn / Syk BCR->LynSyk Activation BTK BTK LynSyk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation NFkB NF-κB Pathway PLCG2->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK

Figure 3: Inhibition of the BTK signaling pathway by Ibrutinib. (Within 100 characters)
B. The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancer, controlling cell growth, metabolism, and survival.[9] Class I PI3Ks, upon activation by receptor tyrosine kinases (RTKs), generate PIP3, which in turn activates the serine/threonine kinase AKT.[10] AKT then activates mTORC1, a key regulator of protein synthesis and cell growth.[10] Pyrazolo[3,4-d]pyrimidine inhibitors like Sapanisertib target mTOR directly, while others can inhibit upstream kinases like PI3K, effectively halting this oncogenic cascade.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT PIP3 -> mTORC1 mTORC1 AKT->mTORC1 Activation Growth Cell Growth, Proliferation, Survival mTORC1->Growth Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitors (e.g., Sapanisertib) Inhibitor->mTORC1

Figure 4: Inhibition of the PI3K/AKT/mTOR signaling pathway. (Within 100 characters)

V. Experimental Protocols: Methodologies for Inhibitor Characterization

Rigorous and reproducible experimental protocols are essential for validating the activity and mechanism of new kinase inhibitors.

A. In Vitro Kinase Activity Assay (ADP-Glo™ Protocol)

Causality: This assay directly measures the enzymatic activity of the target kinase by quantifying the amount of ADP produced, which is a direct product of the phosphotransferase reaction. A reduction in ADP corresponds to inhibition of the kinase. The luminescent readout provides high sensitivity and a broad dynamic range.

Protocol:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and varying concentrations of the pyrazolo[3,4-d]pyrimidine inhibitor in an appropriate kinase buffer. Total volume is typically 5-10 µL.

  • Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes) to allow for enzymatic activity.

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[11][12]

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated in the kinase reaction into ATP.[11][12]

  • Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the initial amount of ADP produced. Incubate for 30-60 minutes at room temperature and read the luminescence on a plate reader.[11][12]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.

B. Cell Proliferation Assay (MTT/MTS Protocol)

Causality: This assay assesses the cytotoxic or cytostatic effect of an inhibitor on cancer cell lines. It measures the metabolic activity of the cells, which correlates with the number of viable cells. A decrease in metabolic activity indicates reduced cell proliferation or increased cell death.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazolo[3,4-d]pyrimidine inhibitor for a specified duration (e.g., 48-72 hours).[5]

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the purple formazan crystals.[13] This step is not required for the soluble MTS formazan product.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% inhibition of cell growth) or IC₅₀ value.

C. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Causality: This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells, thereby confirming if the inhibitor induces programmed cell death. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[11][14]

Protocol:

  • Cell Treatment: Treat cells with the inhibitor at relevant concentrations (e.g., around the IC₅₀) for a defined period (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[15]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[15]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

VI. Conclusion and Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the discovery of potent and selective kinase inhibitors. Its ability to mimic ATP binding provides a robust foundation for inhibitor design, while its synthetic tractability allows for extensive structure-activity relationship studies and optimization of drug-like properties. The success of molecules like ibrutinib validates this approach and continues to inspire the development of new agents targeting a wide range of kinases involved in cancer and other diseases.

Future efforts will likely focus on developing next-generation inhibitors with improved selectivity to minimize off-target effects, novel mechanisms to overcome drug resistance, and the application of this versatile scaffold to a broader range of kinase targets beyond oncology. The integration of computational modeling, structural biology, and innovative screening platforms will continue to accelerate the discovery of new pyrazolo[3,4-d]pyrimidine-based therapeutics, offering new hope for patients with unmet medical needs.

References

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1837–1863. [Link]

  • Spiliotopoulos, D., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 988-1003. [Link]

  • Singh, R. (2016). Ibrutinib inhibition of Bruton protein-tyrosine kinase (BTK) in the treatment of B cell neoplasms. Pharmacological Research, 113(Pt A), 456-467. [Link]

  • Estupiñán, H. Y., Berglöf, A., Zain, R., & Smith, C. I. E. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Cell and Developmental Biology, 9, 630942. [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5021. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1837-1863. [Link]

  • ResearchGate. (n.d.). Percentage of inhibition and IC50 values reported for BTK inhibitors. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Retrieved January 26, 2026, from [Link]

  • Rieber, M., & Rieber, M. S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. American Journal of Cancer Prevention, 1(1), 35-38. [Link]

  • ResearchGate. (n.d.). Table 1 Molecular modeling consensus scores, IC 50 and NO release (%). Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of a pyrazolo-[3,4-d]-pyrimidine. Retrieved January 26, 2026, from [Link]

  • Stjepanović, N., et al. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers, 12(6), 1596. [Link]

  • El-Damasy, D. A., et al. (2020). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 127-140. [Link]

  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. [Link]

  • Stjepanović, N., et al. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers, 12(6), 1596. [Link]

  • Spiliotopoulos, D., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 988-1003. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved January 26, 2026, from [Link]

  • Gali-Muhtasib, H., et al. (2013). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PLoS ONE, 8(1), e53601. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer. Expert Opinion on Investigational Drugs, 27(6), 511-527. [Link]

  • El-Sayed, M. A. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15099-15121. [Link]

  • ResearchGate. (n.d.). IC 50 Values (in nM) Calculated for PP1, 7i−k, 8d, 9d, 11a, and Dasatinib in a Selection of Recombinant Kinases. Retrieved January 26, 2026, from [Link]

  • Courtney, K. D., Corcoran, R. B., & Engelman, J. A. (2010). The PI3K/AKT/mTOR signaling pathway in cancer and the potential for targeted therapy. Journal of Clinical Oncology, 28(6), 1075-1083. [Link]

Sources

1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Spectroscopic Guide to 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[3,4-d]pyrimidine scaffold is a core component in numerous compounds with diverse biological activities, including roles as kinase inhibitors for cancer therapy.[1][2][3] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and further structural modifications in drug discovery and development.

This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, offering not just the raw data but also a detailed interpretation rooted in the principles of spectroscopic analysis.

Molecular Structure and Key Features

This compound possesses a fused bicyclic heteroaromatic core, a benzyl group attached to one of the pyrazole nitrogens, and a hydroxyl group on the pyrimidine ring. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0br s1HOH (hydroxyl)
~8.1s1HC6-H
~7.4-7.2m5HPhenyl-H
~5.4s2HCH₂ (benzyl)

Interpretation and Rationale:

  • Hydroxyl Proton (~12.0 ppm): The broad singlet at a downfield chemical shift is characteristic of a hydroxyl proton, which can also be involved in hydrogen bonding. Its broadness is due to chemical exchange.

  • Pyrimidine Proton (C6-H, ~8.1 ppm): The singlet in the aromatic region corresponds to the proton on the pyrimidine ring. Its downfield shift is attributed to the deshielding effect of the adjacent nitrogen atoms.

  • Phenyl Protons (~7.4-7.2 ppm): The multiplet in the aromatic region integrates to five protons, consistent with the monosubstituted benzyl group.

  • Benzyl Protons (CH₂, ~5.4 ppm): The singlet integrating to two protons is assigned to the methylene protons of the benzyl group. The singlet nature indicates no adjacent protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~158C4 (C=O)
~155C7a
~137C6
~136Phenyl C (quaternary)
~129Phenyl CH
~128Phenyl CH
~127Phenyl CH
~105C3a
~50CH₂ (benzyl)

Interpretation and Rationale:

  • Carbonyl Carbon (C4, ~158 ppm): The signal at the most downfield region is characteristic of a carbonyl carbon in a heterocyclic system.

  • Aromatic and Heteroaromatic Carbons (~155-105 ppm): The signals in this region correspond to the carbons of the pyrazolo[3,4-d]pyrimidine core and the phenyl ring. The specific assignments are based on computational predictions and comparison with similar structures.

  • Benzyl Methylene Carbon (CH₂, ~50 ppm): The upfield signal corresponds to the sp³-hybridized carbon of the benzylic methylene group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Frequency (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch
3100-3000MediumAromatic C-H stretch
~1680StrongC=O stretch (amide)
~1600, 1495, 1450Medium-StrongC=C and C=N stretch (aromatic and heteroaromatic)

Interpretation and Rationale:

  • O-H Stretch (3400-3200 cm⁻¹): The broad absorption in this region is a clear indication of the hydroxyl group, with the broadening resulting from hydrogen bonding.

  • Aromatic C-H Stretch (3100-3000 cm⁻¹): These absorptions are characteristic of the C-H stretching vibrations of the aromatic and heteroaromatic rings.

  • C=O Stretch (~1680 cm⁻¹): The strong absorption is indicative of the carbonyl group of the pyrimidinone ring.

  • C=C and C=N Stretches (~1600-1450 cm⁻¹): These bands arise from the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic and heteroaromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

m/zInterpretation
226[M]⁺, Molecular ion
91[C₇H₇]⁺, Tropylium ion (from benzyl group)

Interpretation and Rationale:

  • Molecular Ion ([M]⁺, m/z 226): The peak at m/z 226 corresponds to the molecular weight of this compound (C₁₂H₁₀N₄O), confirming the molecular formula.[4]

  • Tropylium Ion (m/z 91): A very common and stable fragment in the mass spectra of compounds containing a benzyl group. It is formed by the cleavage of the C-N bond connecting the benzyl group to the pyrazole ring, followed by rearrangement.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.[5]

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

  • ¹³C NMR Acquisition:

    • Use a 100 MHz or higher field NMR spectrometer.[5]

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan the mid-IR range (4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for this type of molecule.

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-300).

    • The instrument will separate the ions based on their m/z ratio and detect their abundance.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Confirmation Structural Confirmation Purity_Assessment->Confirmation

Figure 2: A generalized workflow for the spectroscopic characterization of a synthesized compound.

References

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. Available from: [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online. Available from: [Link]

  • 1H-Pyrazolo[4,3-d]pyrimidine, 7-amino-3-β-D-ribofuranosyl-. NIST WebBook. Available from: [Link]

  • ¹HNMR δ values for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available from: [Link]

  • This compound. SpectraBase. Available from: [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. Available from: [Link]

  • 1-benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol | CAS 56156-23-1. American Elements. Available from: [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Biochemical Assay for the Kinase Inhibitor 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its mimicry of the adenine base of ATP, enabling it to competitively inhibit a wide range of protein kinases.[1][2][3] Derivatives of this class have shown potent inhibitory activity against various oncogenic tyrosine kinases, including c-Src, c-Abl, and Epidermal Growth Factor Receptor (EGFR), making them attractive candidates for cancer therapy.[1][4] This document provides a detailed protocol for determining the inhibitory activity of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, a representative member of this class, against the non-receptor tyrosine kinase c-Src.

Cellular Src (c-Src) is a proto-oncogene that plays a pivotal role in regulating cellular signal transduction pathways involved in proliferation, angiogenesis, and invasion. Its overexpression and constitutive activation are frequently observed in various cancers, correlating with malignant potential and poor patient outcomes.[5] Therefore, screening for selective c-Src inhibitors is a critical step in the development of novel cancer therapeutics.

This guide is designed for researchers, scientists, and drug development professionals. It outlines a robust, high-throughput compatible biochemical assay using a luminescence-based detection method to quantify kinase activity and determine the potency (IC50) of the inhibitor.

Principle of the Kinase Assay

The protocol described herein utilizes the ADP-Glo™ Kinase Assay, a luminescent assay that quantifies the amount of adenosine diphosphate (ADP) produced during a kinase reaction.[6][7][8] The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which the kinase (c-Src) transfers a phosphate group from ATP to a substrate, generating ADP. Upon completion, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added, which converts the newly formed ADP back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a luminescent signal that is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[6][9]

In the presence of an inhibitor like this compound, the activity of c-Src is diminished, leading to a decrease in ADP production and a corresponding reduction in the luminescent signal. This relationship allows for the quantitative determination of the inhibitor's potency.

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection c-Src c-Src Phosphorylated_Substrate Phosphorylated Substrate c-Src->Phosphorylated_Substrate Phosphorylation ADP ADP c-Src->ADP Substrate Substrate Substrate->c-Src ATP ATP ATP->c-Src Inhibitor 1-Benzyl-1H-pyrazolo [3,4-d]pyrimidin-4-ol Inhibitor->c-Src Inhibition ADP_Glo_Reagent ADP-Glo™ Reagent ADP->ADP_Glo_Reagent Depletes remaining ATP Kinase_Detection_Reagent Kinase Detection Reagent ADP_Glo_Reagent->Kinase_Detection_Reagent Converts ADP to ATP Luminescence Luminescence Kinase_Detection_Reagent->Luminescence Luciferase Reaction

Figure 1: General workflow of the ADP-Glo™ kinase inhibition assay.

Materials and Reagents

ReagentSupplierCatalog NumberStorage
Recombinant Human c-SrcSigma-AldrichMAK262-80°C
Src Peptide SubstrateSigma-AldrichMAK262-20°C
Ultra-Pure ATPSigma-AldrichMAK262-80°C
ADP-Glo™ Kinase AssayPromegaV9101-20°C & -80°C
This compoundCustom Synthesis-Room Temperature
Dasatinib (Positive Control)Sigma-AldrichSML2933-20°C
DMSO, AnhydrousSigma-Aldrich276855Room Temperature
Kinase Buffer (5X)Varies-4°C
DTT (Dithiothreitol)Sigma-AldrichD0632-20°C
White, Opaque 384-well Assay PlatesCorning3570Room Temperature

Note: The specific catalog numbers for recombinant c-Src and its substrate may vary. It is crucial to use a high-quality, active enzyme and a validated peptide substrate for optimal results. The c-Src Kinase Inhibitor Screening Kit from Sigma-Aldrich (MAK262) includes the enzyme, substrate, and ATP.

Reagent Preparation

  • 1X Kinase Buffer: Prepare by diluting the 5X stock. A typical buffer composition is 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT. The DTT should be added fresh from a frozen stock on the day of the experiment.

  • Test Compound (Inhibitor): Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to generate a dose-response curve. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced artifacts.

  • Positive Control (Dasatinib): Prepare a 1 mM stock solution in DMSO. Dasatinib is a known potent Src inhibitor and serves as a reference for assay performance.

  • ATP Solution: Thaw the ultra-pure ATP on ice. Dilute to the desired working concentration in 1X Kinase Buffer. The optimal ATP concentration should be at or near the Michaelis constant (Km) for c-Src to ensure sensitivity to ATP-competitive inhibitors. For c-Src, a concentration of 10-25 µM is a common starting point.

  • c-Src Enzyme Solution: Thaw the recombinant human c-Src on ice. Dilute the enzyme to the desired working concentration in 1X Kinase Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range (typically 10-20% conversion of ATP to ADP).

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's protocol.[7] This typically involves reconstituting the lyophilized components with the provided buffers.

Experimental Protocol

The following protocol is designed for a 384-well plate format with a final reaction volume of 10 µL. Adjust volumes accordingly for other plate formats.

A 1. Add 2.5 µL of 4X Inhibitor/Control to appropriate wells B 2. Add 2.5 µL of 4X Substrate Solution to all wells A->B C 3. Add 2.5 µL of 4X c-Src Enzyme Solution to all wells except 'No Enzyme' control B->C D 4. Initiate Reaction: Add 2.5 µL of 4X ATP Solution C->D E 5. Incubate at 30°C for 60 minutes D->E F 6. Stop Reaction: Add 10 µL of ADP-Glo™ Reagent E->F G 7. Incubate at RT for 40 minutes F->G H 8. Develop Signal: Add 20 µL of Kinase Detection Reagent G->H I 9. Incubate at RT for 30 minutes H->I J 10. Read Luminescence I->J

Figure 2: Step-by-step experimental workflow for the c-Src kinase assay.

1. Plate Setup:

  • Design the plate layout to include all necessary controls. It is essential to run each condition in at least duplicate.

    • Test Compound Wells: Serial dilutions of this compound.

    • Positive Control Wells: Serial dilutions of Dasatinib.

    • No Inhibitor Control (100% Activity): Wells containing DMSO vehicle instead of inhibitor.

    • No Enzyme Control (0% Activity/Background): Wells containing 1X Kinase Buffer instead of the enzyme solution.

2. Assay Procedure:

  • Compound Addition: Add 2.5 µL of the 4X concentrated serial dilutions of the test compound, positive control, or DMSO vehicle to the designated wells of the 384-well plate.

  • Enzyme and Substrate Addition: Prepare a master mix of c-Src enzyme and substrate in 1X Kinase Buffer. Add 5 µL of this mix to each well (except the "No Enzyme" control wells, which receive 5 µL of substrate in buffer only). This provides a final 1X concentration of enzyme and substrate.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 2.5 µL of 4X ATP solution to all wells to start the kinase reaction. The final reaction volume is now 10 µL.

  • Kinase Reaction Incubation: Mix the plate and incubate at 30°C for 60 minutes. It is critical to ensure this incubation time falls within the linear range of the reaction, which should be predetermined in an enzyme titration experiment.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining ATP. Mix and incubate at room temperature for 40 minutes.[6][10]

  • Signal Development: Add 20 µL of Kinase Detection Reagent to all wells. This converts ADP to ATP and initiates the luciferase reaction. Mix and incubate at room temperature for 30 minutes to stabilize the luminescent signal.[6][10]

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average luminescence signal from the "No Enzyme" control wells from all other data points.

  • Normalization: Normalize the data by setting the average signal of the "No Inhibitor" control as 100% kinase activity and the background-subtracted "No Enzyme" control as 0% activity. The percent inhibition can be calculated as follows:

    % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

    Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

ParameterDescription
Top The maximum plateau of the curve (should be near 100%).
Bottom The minimum plateau of the curve (should be near 0%).
LogIC50 The logarithm of the inhibitor concentration that gives a 50% response.
HillSlope The steepness of the curve. A value of -1.0 is standard for competitive inhibitors.

Trustworthiness and Self-Validation: The inclusion of a known potent inhibitor like Dasatinib serves as a critical internal validation of the assay's performance. The IC50 value obtained for the reference compound should be consistent with literature values, confirming that the assay conditions are appropriate and the results are reliable. Furthermore, achieving a high Z'-factor (a statistical measure of assay quality, ideally > 0.5) from the control wells indicates a robust and reliable assay suitable for high-throughput screening.

Conclusion

This application note provides a comprehensive and validated protocol for assessing the inhibitory potential of this compound against c-Src kinase. By leveraging the sensitivity and robustness of the ADP-Glo™ luminescent assay, researchers can accurately determine inhibitor potency and advance promising compounds in the drug discovery pipeline. The principles and methodologies described can be adapted for screening other pyrazolopyrimidine derivatives against a wide array of kinases, underscoring the versatility of this platform.

References

  • Russo, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Ghareb, N., et al. (2022). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Available at: [Link]

  • Wang, X., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. Available at: [Link]

  • Zhang, J., et al. (2011). Screening assays for tyrosine kinase inhibitors: A review. Future Medicinal Chemistry. Available at: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. ASSAY and Drug Development Technologies. Available at: [Link]

  • Tanega, C., et al. (2011). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Chemical Genomics. Available at: [Link]

  • Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Drug Target Review. Available at: [Link]

  • Reaction Biology. (2023). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. Available at: [Link]

  • El-Damasy, D. A., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Available at: [Link]

  • BellBrook Labs. (n.d.). SRC Kinase Assay. BellBrook Labs. Available at: [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Available at: [Link]

  • MBL Life Science. (n.d.). Tyrosine Kinase Assay Kits. MBL Life Science. Available at: [Link]

  • Reaction Biology. (2023). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Auld, D. S., et al. (2011). Bioluminescence methods for assaying kinases in quantitative high-throughput screening (qHTS) format applied to Yes1 tyrosine kinase, glucokinase and PI5P4Kα lipid kinase. Current chemical genomics. Available at: [Link]

  • El-Damasy, D. A., et al. (2022). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Di Giacomo, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Russo, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wang, X., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. Available at: [Link]

  • CycLex. (n.d.). c-Src Kinase Assay/Inhibitor Screening Kit. MBL Life Science. Available at: [Link]

  • El-Damasy, D. A., et al. (2022). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Available at: [Link]

  • BMG LABTECH. (n.d.). Promega's ADP-Glo™ assay on BMG LABTECH microplate readers: a robust and sensitive method to measure kinase activity. BMG LABTECH. Available at: [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: a bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and drug development technologies. Available at: [Link]

Sources

Experimental procedure for inhibiting EGFR with 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: A Validated Experimental Workflow for Characterizing 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol as an Epidermal Growth Factor Receptor (EGFR) Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-established oncogenic driver, and its inhibition remains a cornerstone of targeted cancer therapy.[1][2] The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the backbone for numerous potent protein kinase inhibitors due to its structural similarity to the adenine moiety of ATP.[3] This guide details a comprehensive experimental workflow to characterize the inhibitory activity of this compound, a representative member of this class, against EGFR. We provide an in-depth, logical cascade of experiments, beginning with cell-free biochemical assays to determine direct enzymatic inhibition, followed by cell-based assays to confirm target engagement and assess anti-proliferative effects. Each protocol is presented with underlying scientific principles to empower researchers to not only execute the experiments but also to interpret the results with confidence.

The EGFR Signaling Axis & Rationale for Inhibition

EGFR is a receptor tyrosine kinase that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and triggers the autophosphorylation of specific tyrosine residues in its intracellular domain.[4] This phosphorylation cascade creates docking sites for adaptor proteins, leading to the activation of critical downstream pro-survival and proliferative signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[2][5] In many cancers, aberrant EGFR activation, through mutation or overexpression, leads to uncontrolled cell growth and survival.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Monomer EGF->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation PI3K PI3K EGFR_dimer->PI3K RAS RAS EGFR_dimer->RAS AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR Signaling Pathway.

This compound is designed to function as an ATP-competitive inhibitor. The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket within the EGFR kinase domain.[3][6] This occupation physically blocks ATP from binding, thereby preventing the autophosphorylation required for receptor activation and halting all downstream signaling.

Inhibition_Mechanism cluster_normal Normal Function cluster_inhibited Inhibited State EGFR_Kinase EGFR Kinase Domain ATP Binding Pocket Phosphorylation Autophosphorylation (Signal ON) EGFR_Kinase->Phosphorylation No_Phosphorylation No Phosphorylation (Signal OFF) EGFR_Kinase->No_Phosphorylation ATP ATP ATP->EGFR_Kinase:pocket Inhibitor 1-Benzyl-1H-pyrazolo [3,4-d]pyrimidin-4-ol Inhibitor->EGFR_Kinase:pocket

Caption: ATP-Competitive Inhibition Mechanism.

Recommended Experimental Validation Workflow

A tiered approach is essential for robustly characterizing a novel kinase inhibitor. This workflow ensures that resource-intensive cell-based and in vivo experiments are only pursued for compounds with proven biochemical potency.

Experimental_Workflow Compound Compound Synthesis & Preparation Biochem Biochemical Assay (In Vitro Kinase Assay) Compound->Biochem Determine IC50 Cellular Cell-Based Assays (Viability & Target Engagement) Biochem->Cellular Confirm Cellular Potency Analysis Data Analysis & Conclusion Biochem->Analysis Invivo In Vivo Model (Xenograft Efficacy) Cellular->Invivo Evaluate Efficacy Cellular->Analysis Invivo->Analysis

Caption: Tiered Experimental Validation Workflow.

Protocol 1: Biochemical Potency via In Vitro EGFR Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on purified EGFR enzyme activity and calculate its half-maximal inhibitory concentration (IC50). A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is highly recommended for its sensitivity and high-throughput compatibility.[7]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the produced ADP is converted back to ATP, which is then used by luciferase to generate a light signal directly proportional to kinase activity.

Materials:

  • Recombinant Human EGFR (e.g., Promega, BPS Bioscience).

  • Poly(Glu,Tyr) 4:1 peptide substrate.

  • ATP, Ultra-Pure.

  • ADP-Glo™ Kinase Assay Kit (or equivalent).

  • This compound, dissolved in 100% DMSO.

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA).

  • White, opaque 96-well or 384-well plates.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in kinase buffer. It is critical to maintain a constant final DMSO concentration (e.g., 1%) across all wells, including controls.

  • Reaction Setup: In each well of the plate, add the components in the following order:

    • Kinase Buffer.

    • Compound dilution or vehicle (DMSO) control.

    • EGFR enzyme and substrate mixture.

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be close to the Michaelis constant (Km) for EGFR to ensure sensitive detection of competitive inhibition.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate & Detect:

    • Add ADP-Glo™ Reagent to deplete the unused ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Read Luminescence: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Subtract background (no enzyme) from all readings.

  • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and the "no enzyme" or high concentration inhibitor control as 0% activity.

  • Plot the % inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Compound Target Example IC50 (µM)
This compoundEGFR (Wild-Type)0.025
This compoundEGFR (T790M Mutant)0.350
Erlotinib (Control)EGFR (Wild-Type)0.005

Note: Data are hypothetical examples based on published activities of similar pyrazolo[3,4-d]pyrimidine derivatives.[8][9]

Protocol 2: Cellular Anti-Proliferative Activity Assay (XTT)

Objective: To assess the compound's ability to inhibit the proliferation of cancer cells that are dependent on EGFR signaling.

Principle: The XTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan product. The amount of formazan produced is directly proportional to the number of viable cells. XTT is often preferred over MTT as it avoids a final solubilization step.

Materials:

  • EGFR-dependent human cancer cell lines (e.g., A549 non-small cell lung cancer, MDA-MB-468 breast cancer).

  • Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS).

  • XTT Cell Viability Assay Kit.

  • Clear, flat-bottomed 96-well plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the compound or vehicle control.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 48-72 hours).

  • XTT Addition: Add the activated XTT solution to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the color to develop.

  • Read Absorbance: Measure the absorbance of the formazan product at 450-500 nm, with a reference wavelength of ~650 nm.

Data Analysis:

  • Subtract the background (medium only) absorbance from all readings.

  • Normalize the data, setting the vehicle-treated cells as 100% viability.

  • Plot the % viability versus the log of the compound concentration and fit to a 4PL curve to determine the GI50 (concentration for 50% growth inhibition).

Cell Line EGFR Status Example GI50 (µM)
A549Wild-Type, Expressed9.5
MDA-MB-468Wild-Type, Overexpressed1.5

Note: Data are hypothetical examples based on published activities of similar compounds.[8][10]

Protocol 3: Western Blot for Target Engagement

Objective: To directly visualize the inhibition of EGFR activation in cells by measuring the level of phosphorylated EGFR (p-EGFR).

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. By treating cells with the inhibitor and then stimulating them with EGF, we can assess the compound's ability to block the ligand-induced autophosphorylation of EGFR. A successful inhibitor will reduce the p-EGFR signal without affecting the total amount of EGFR protein.

Materials:

  • A439 cells (or other high-EGFR expressing line).

  • Serum-free medium.

  • Recombinant Human EGF.

  • Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation).

  • Primary antibodies: Rabbit anti-p-EGFR (Tyr1068), Rabbit anti-Total EGFR.

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.

  • SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), and blotting equipment.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Cell Treatment:

    • Plate cells and grow to ~80% confluency.

    • Serum-starve the cells overnight to reduce basal EGFR activity.

    • Pre-treat cells with various concentrations of the compound or vehicle for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[11]

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour to prevent non-specific antibody binding.[12]

    • Incubate the membrane with the anti-p-EGFR primary antibody overnight at 4°C.[12]

    • Wash the membrane extensively with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

  • Detection: Image the chemiluminescent signal using a digital imager.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against Total EGFR and a loading control like β-actin.[11]

Expected Results: A dose-dependent decrease in the band corresponding to p-EGFR should be observed in compound-treated samples compared to the EGF-stimulated vehicle control. The bands for Total EGFR and the loading control should remain consistent across all lanes.

Outlook: In Vivo Xenograft Models

For compounds demonstrating potent biochemical and cellular activity, the next logical step is to evaluate their efficacy in an animal model. Cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) models, where human tumor cells are implanted into immunodeficient mice, are the standard.[13][14][15] The compound would be administered systemically, and its effect on tumor growth would be monitored over time, providing crucial data on in vivo efficacy and tolerability.[16][17]

References

  • Al-Ostoot, F. H., et al. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed Central. Available at: [Link]

  • PubMed (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. Available at: [Link]

  • Sigismund, S., et al. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cells. Available at: [Link]

  • MDPI (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Normanno, N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene. Available at: [Link]

  • PubMed (2020). Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (2010). In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing. Available at: [Link]

  • AACR Journals (2014). Abstract 4875: In vivo and in vitro generation and characterisation of EGFR-TKI resistance in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of NSCLC with activating EGFR mutations. AACR Journals. Available at: [Link]

  • Creative Diagnostics. EGF/EGFR Signaling Pathway. Available at: [Link]

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  • BPS Bioscience. EGFR Kinase Assay Kit. Available at: [Link]

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  • USiena AIR (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air. Available at: [Link]

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Application Notes & Protocols: Evaluating 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol as a Potent Src Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental framework for the characterization of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, a compound belonging to the promising pyrazolo[3,4-d]pyrimidine class of kinase inhibitors, as a selective inhibitor of Src tyrosine kinase.[1][2][3] We delineate the scientific rationale and step-by-step protocols for a multi-tiered evaluation strategy, beginning with direct enzymatic inhibition assays and progressing to cell-based validation of target engagement and functional outcomes. These guidelines are designed for researchers in oncology, cell biology, and drug development to rigorously assess the compound's potency, cellular activity, and therapeutic potential.

Introduction: The Rationale for Targeting Src Kinase

The Src family of non-receptor tyrosine kinases (SFKs) are pivotal regulators of numerous cellular signal transduction pathways.[4][5] As proto-oncogenes, their deregulated or elevated activity is a common feature in a multitude of human cancers, including those of the colon, breast, lung, and pancreas.[6] This aberrant signaling drives key aspects of tumor progression, such as proliferation, survival, invasion, and angiogenesis.[7][8] Consequently, the development of potent and selective Src inhibitors represents a validated and highly pursued strategy in oncology drug discovery.[6][9]

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design, with numerous derivatives demonstrating potent activity against oncogenic kinases like Src and Abl.[1][10] This application note focuses on a specific derivative, this compound, and outlines a robust experimental workflow to validate its efficacy and mechanism of action as a Src inhibitor.

Integrated Experimental Workflow

A systematic, multi-faceted approach is essential to conclusively characterize a novel kinase inhibitor. The workflow transitions from a controlled, cell-free biochemical environment to a complex, physiologically relevant cellular context. This ensures that the observed effects are a direct result of on-target activity and translate to a meaningful biological response.

G cluster_0 Experimental Validation Pipeline cluster_1 Biochemical Evaluation cluster_2 Cellular Characterization Compound This compound Biochem_Assay In Vitro Kinase Assay (IC50 Determination) Compound->Biochem_Assay Direct Activity Target_Engage Western Blot (p-Src Inhibition) Biochem_Assay->Target_Engage Confirms Cellular Target Engagement Functional_Out Cell Viability Assay (MTT) (Anti-proliferative Effect) Target_Engage->Functional_Out Links Target Inhibition to Functional Outcome

Figure 1: A streamlined workflow for validating a novel Src kinase inhibitor.

Section I: Biochemical Potency Determination

Scientific Rationale: The initial and most critical step is to quantify the direct inhibitory effect of this compound on the catalytic activity of purified, recombinant Src kinase. This cell-free assay provides a precise measurement of the compound's intrinsic potency, expressed as the half-maximal inhibitory concentration (IC50). We recommend a luminescence-based assay that measures ADP production, as it is a direct and universal product of kinase activity.[11][12]

Protocol 1: In Vitro Src Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available systems like the ADP-Glo™ Kinase Assay (Promega).[11]

A. Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the reaction, remaining ATP is depleted, and the produced ADP is converted back into ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal that is directly proportional to Src kinase activity.

B. Materials:

  • Recombinant human c-Src enzyme

  • Protein Tyrosine Kinase Substrate (e.g., Poly-(Glu,Tyr) 4:1)[12]

  • ATP (ultra-pure)

  • This compound (test inhibitor)

  • Dasatinib or Saracatinib (reference inhibitor)[5]

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96- or 384-well assay plates

C. Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at a high concentration (e.g., 100 µM). Also, prepare a similar dilution series for the reference inhibitor. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution (or DMSO for "No Inhibitor" controls) to the appropriate wells of a 384-well plate.[11]

    • Prepare a "No Enzyme" control by adding 1 µL of DMSO to separate wells.

  • Enzyme Addition:

    • Dilute the c-Src enzyme in kinase buffer to a pre-determined optimal concentration (typically 1-5 ng/well).

    • Add 2 µL of the diluted enzyme to all wells except the "No Enzyme" controls.[11]

  • Reaction Initiation:

    • Prepare a Substrate/ATP mix in kinase buffer. Final concentrations should be optimized, but typical starting points are 0.2 µg/µL substrate and 25-50 µM ATP.

    • Add 2 µL of the Substrate/ATP mix to all wells to start the reaction.[11]

    • Incubate the plate at room temperature for 60 minutes.[11]

  • Signal Generation & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]

    • Record luminescence using a plate reader.

D. Data Analysis & Presentation:

  • Subtract the "No Enzyme" background signal from all other readings.

  • Calculate the percent inhibition for each compound concentration relative to the "No Inhibitor" (100% activity) control.

  • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundSrc Kinase IC50 (nM)
This compoundExperimental Value
Dasatinib (Reference)Experimental Value (~1-5 nM)
Table 1: Example data presentation for biochemical IC50 determination.

Section II: Cellular Activity & Target Validation

Scientific Rationale: After confirming direct enzymatic inhibition, it is crucial to demonstrate that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a functional biological response. We will validate target engagement by measuring the phosphorylation status of Src and assess the functional outcome via a cell viability assay.

G cluster_0 Western Blot Principle Lysate Cell Lysate (Total & Phospho-Proteins) Gel SDS-PAGE (Separation by Size) Lysate->Gel Membrane Membrane Transfer Gel->Membrane Antibody Antibody Incubation (p-Src, Total Src, Loading Control) Membrane->Antibody Detection Signal Detection (Quantification) Antibody->Detection

Figure 2: Workflow for Western blot analysis of Src phosphorylation.

Protocol 2: Western Blotting for Cellular Src Inhibition

A. Principle: Active Src kinase undergoes autophosphorylation at tyrosine 419 (p-Src Y419 in humans).[5][6] This phosphorylation event is a reliable biomarker for Src activity within the cell. This protocol uses specific antibodies to measure the levels of p-Src (Y419) relative to total Src protein after treating cells with the inhibitor. A potent inhibitor will cause a dose-dependent decrease in the p-Src/Total Src ratio.

B. Materials:

  • A cancer cell line with high basal Src activity (e.g., SW620 colon cancer, SK-BR-3 breast cancer).[6][13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.[14]

  • Primary Antibodies: Rabbit anti-p-Src (Y419), Rabbit anti-Total Src, Mouse anti-β-actin (or GAPDH) as a loading control.

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST for phospho-antibodies is critical to reduce background.[15]

  • Enhanced Chemiluminescence (ECL) detection reagents.

C. Step-by-Step Methodology:

  • Cell Culture & Treatment:

    • Plate cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2-4 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Add 100-150 µL of ice-cold supplemented RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Keep on ice.[16]

    • Sonicate briefly to shear DNA and reduce viscosity.[16]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer and 2x Laemmli sample buffer.[14]

    • Boil samples at 95-100°C for 5 minutes.[16]

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and run until adequate separation is achieved.[16]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting:

    • Block the membrane in 5% BSA/TBST for 1 hour at room temperature with agitation.[14][15]

    • Incubate the membrane with primary antibody (e.g., anti-p-Src at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle rocking.[14]

    • Wash the membrane three times for 10 minutes each with TBST.[17]

    • Incubate with HRP-conjugated secondary antibody (1:5000 in blocking buffer) for 1 hour at room temperature.[17]

    • Wash the membrane six times for 5 minutes each with TBST.[17]

  • Detection:

    • Incubate the blot with ECL substrate according to the manufacturer's instructions.

    • Image the resulting chemiluminescent signal using a digital imager or film.

    • Strip the blot and re-probe for Total Src and then the loading control.

Protocol 3: Cell Viability Assay (MTT-Based)

A. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[18] Viable cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT into a purple, insoluble formazan product. The amount of formazan, quantified by spectrophotometry after solubilization, is proportional to the number of living cells. A successful anti-cancer agent is expected to reduce cell viability.

B. Materials:

  • Cancer cell lines of interest.

  • Complete cell culture medium.

  • 96-well clear, flat-bottom cell culture plates.

  • This compound.

  • MTT reagent (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[18]

C. Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours to allow cells to attach and resume exponential growth.[19]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the desired compound concentrations. Include "vehicle only" (e.g., 0.1% DMSO) controls.

    • Incubate the plate for an extended period, typically 72 hours, at 37°C and 5% CO₂.[6][13]

  • MTT Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[20]

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.[20][21]

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[21][22]

    • Mix thoroughly on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[22]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

D. Data Analysis & Presentation:

  • Calculate the percent viability for each concentration relative to the vehicle-treated control cells (set to 100% viability).

  • Plot percent viability versus the log of the inhibitor concentration and fit the data to determine the GI50 or IC50 value.

Cell LineThis compound IC50 (µM)
SW620 (Colon)Experimental Value
HT29 (Colon)Experimental Value
SK-BR-3 (Breast)Experimental Value
Table 2: Example data presentation for cell viability IC50 values.

Conclusion and Future Perspectives

The successful execution of these protocols will provide a robust, multi-layered validation of this compound as a Src kinase inhibitor. A strong candidate will exhibit a low nanomolar IC50 in the biochemical assay, demonstrate dose-dependent inhibition of Src phosphorylation in a cellular context, and induce a potent anti-proliferative effect in cancer cell lines.

Positive results from this experimental framework would justify advancing the compound to more complex studies, including:

  • Kinase Selectivity Profiling: Testing against a broad panel of kinases to determine its specificity and potential off-target effects.

  • Advanced Cellular Assays: Evaluating effects on cell migration, invasion, and adhesion.

  • In Vivo Studies: Assessing efficacy and tolerability in preclinical xenograft models of cancer.

This systematic approach ensures that experimental choices are driven by scientific rationale, providing trustworthy and actionable data for the advancement of novel therapeutic agents.

References

  • Serrels, A., et al. (2009). Identification of potential biomarkers for measuring inhibition of Src kinase activity in colon cancer cells following treatment with dasatinib. AACR Journals. [Link]

  • Casalvieri, K. A., et al. (2021). Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors. Cancer Biology & Therapy. [Link]

  • Rios, M., et al. (2020). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers in Pharmacology. [Link]

  • Manfredini, S., et al. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Creative BioMart. (n.d.). c-Src Kinase (Human) Assay/Inhibitor Screening Assay Kit. Creative BioMart. [Link]

  • BPS Bioscience. (n.d.). SRC Assay Kit. BPS Bioscience. [Link]

  • Di Stefano, A., et al. (2011). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal. [Link]

  • Zhang, S., et al. (2012). Development of a highly selective c-Src kinase inhibitor. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Src family kinase. Wikipedia. [Link]

  • Schenone, S., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]

  • Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research. [Link]

  • Contadini, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Contadini, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. [Link]

  • BioWorld Science. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. BioWorld. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Li, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. [Link]

  • Creative BioMart. (n.d.). Src Kinases. Creative BioMart. [Link]

  • Pharmaffiliates. (n.d.). 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide. Pharmaffiliates. [Link]

  • Addgene. (2023). Western Blot Protocol. YouTube. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. This document is designed for researchers, medicinal chemists, and process development scientists. As a structural analog of Allopurinol, a well-known xanthine oxidase inhibitor, this pyrazolopyrimidine scaffold is of significant interest in drug discovery.[1] This guide moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances, offering field-tested insights to help you navigate common challenges and optimize your synthetic route for higher yield and purity.

Section 1: Overview of the Synthetic Pathway

The synthesis of this compound is efficiently achieved via a robust two-step sequence. The strategy involves the initial construction of a substituted aminopyrazole ring, followed by a cyclocondensation reaction to form the fused pyrimidine ring. This approach is well-documented for this class of heterocycles and offers a reliable path to the target molecule.[2][3]

The overall workflow is summarized below:

Synthetic_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Pyrimidine Ring Cyclization A Benzylhydrazine C Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate A->C Ethanol, Reflux B Ethyl (ethoxymethylene)cyanoacetate B->C E This compound C->E High Temperature D Formamide D->E

Caption: Two-step synthesis of the target compound.

Section 2: Optimized Experimental Protocols

These protocols have been optimized for reliability and yield. Adherence to these steps, particularly regarding temperature control and purification, is critical for success.

Protocol 1: Synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate (Intermediate)

Rationale: This reaction is a classic pyrazole synthesis from a hydrazine and a β-alkoxy-α,β-unsaturated nitrile.[4] Ethanol is an excellent solvent choice as it readily dissolves the reactants and allows for a controlled reflux temperature. The key to high yield is driving the condensation to completion and ensuring effective precipitation of the product.

ParameterValueRationale & In-Text Citation
Solvent Absolute EthanolProvides good solubility for reactants and facilitates product precipitation upon cooling.
Temperature Reflux (~78 °C)Sufficient energy to overcome the activation barrier for condensation and cyclization.
Time 8-12 hoursEnsures the reaction proceeds to completion, which can be monitored by TLC.[4]
Expected Yield 85-95%High yields are achievable with careful work-up.

Step-by-Step Methodology:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzylhydrazine (12.2 g, 0.1 mol) and absolute ethanol (200 mL). Stir until fully dissolved.

  • Reagent Addition: Add ethyl (ethoxymethylene)cyanoacetate (20.3 g, 0.12 mol) to the solution. Safety Note: This reaction is exothermic; addition may be done in portions if scaling up.

  • Reaction Execution: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature, then chill in an ice bath for 1-2 hours. A crystalline solid will precipitate.

  • Purification: Collect the solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 30 mL). Dry the product under vacuum to yield ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate as a white to off-white solid. Further purification is typically not necessary for the next step if high-purity starting materials are used.

Protocol 2: Synthesis of this compound (Final Product)

Rationale: This step is a cyclocondensation reaction where formamide serves as both the solvent and the source of the C4 carbon for the pyrimidine ring.[3] High temperature is essential to drive the reaction, which involves the formation of an intermediate formimidamide followed by intramolecular cyclization and elimination of water.

ParameterValueRationale & In-Text Citation
Reagent/Solvent FormamideActs as both the carbon source and a high-boiling solvent suitable for the required temperature.[3]
Temperature 180-190 °CCritical for driving the cyclization; lower temperatures result in incomplete reaction.
Time 45-60 minutesA relatively short reaction time is sufficient at this temperature. Prolonged heating can lead to decomposition.
Expected Yield 90-97%This reaction is typically very high-yielding.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a mechanical stirrer and a thermometer, combine the intermediate from Protocol 1 (24.4 g, 0.1 mol) and formamide (100 mL).

  • Reaction Execution: Heat the stirred mixture to 180-190 °C. The solid will dissolve, and the solution will typically darken. Maintain this temperature for 45-60 minutes.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The solution will become viscous. Pour the cooled mixture into cold water (500 mL) while stirring vigorously. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 100 mL) and then with cold ethanol (2 x 50 mL) to remove residual formamide and other impurities. Dry the product under vacuum at 60-80 °C to afford this compound as a stable, off-white powder.

Section 3: Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during your experiments.

Stage 1: Synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate
  • Q: My yield for the pyrazole intermediate is consistently low (<70%). What are the likely causes?

    • A: There are three primary culprits for low yield in this step. First, check the purity of your benzylhydrazine; it can degrade upon storage. Using a freshly opened bottle or redistilled reagent is advisable. Second, ensure the reaction has gone to completion using TLC. If starting material is still present after 12 hours, you may need to extend the reflux time. Finally, incomplete precipitation during work-up can lead to significant loss of product in the filtrate. Ensure the solution is thoroughly chilled and consider concentrating the mother liquor to recover a second crop of crystals.

  • Q: The reaction produces a dark, oily residue instead of a clean precipitate. How can I fix this?

    • A: This often points to side reactions caused by impurities or poor temperature control. Ensure you are using absolute ethanol, as water can interfere with the reaction. The initial addition of ethyl (ethoxymethylene)cyanoacetate can be exothermic; on a larger scale, add it slowly while cooling the flask in an ice bath to maintain control. If an oil persists, attempt to purify it via column chromatography (silica gel, gradient elution with hexane/ethyl acetate), though a successful reaction should ideally precipitate cleanly.

  • Q: How can I be certain I have formed the correct 1-benzyl-5-amino isomer and not the 1-benzyl-3-amino isomer?

    • A: This reaction is highly regioselective due to the electrophilic nature of the carbon atom bearing the ethoxy group, which directs the initial attack from the unsubstituted nitrogen of benzylhydrazine. The structure can be unequivocally confirmed by ¹H NMR spectroscopy. The proton of the pyrazole ring (C3-H) typically appears as a sharp singlet around 7.90 ppm. The amino group protons (-NH₂) will appear as a broad singlet, and the characteristic signals for the benzyl and ethyl ester groups should be present and integrate correctly.[5]

Stage 2: Cyclization to this compound
  • Q: Upon heating in formamide, my reaction mixture turned black and tarry. Is this a failed reaction?

    • A: Not necessarily. It is normal for the reaction mixture to darken to a deep brown or amber color at 180-190 °C.[3] However, excessive charring or solidification into a black tar indicates overheating. Ensure your thermometer is correctly placed to measure the internal temperature of the liquid, not the flask wall. If the temperature exceeds 200 °C, decomposition pathways become significant.

  • Q: The final product seems insoluble in everything. How can I effectively purify it?

    • A: The low solubility of pyrazolo[3,4-d]pyrimidines is a known challenge.[6][7] This property, however, can be leveraged for purification. The recommended work-up—precipitating in water and washing thoroughly—is highly effective at removing the main impurity, formamide. If you suspect trapped impurities, a process called trituration is effective. This involves stirring the crude solid as a slurry in a solvent where it is poorly soluble (like hot acetone or ethyl acetate) for an extended period, then filtering. This washes the soluble impurities away from the insoluble product. Recrystallization is generally difficult but may be possible from high-boiling polar aprotic solvents like DMF, followed by the addition of an anti-solvent like water.

  • Q: The cyclization is incomplete, and I'm isolating my pyrazole starting material. What should I do?

    • A: Incomplete cyclization is almost always due to insufficient heating. Verify your reaction temperature is consistently within the 180-190 °C range. Using a heating mantle with a temperature controller and mechanical stirring is crucial for uniform heating. Secondly, ensure your formamide is of good quality and reasonably anhydrous. While the reaction generates water, starting with wet formamide can hinder the initial condensation step.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the single most critical factor for achieving a high yield in the final cyclization step?

    • A: Precise temperature control. The reaction has a specific thermal window. Too low, and the reaction stalls; too high, and decomposition occurs. Maintaining a stable internal temperature of 180-190 °C is paramount.

  • Q: Are there safer or milder alternatives to formamide for this cyclization?

    • A: While formamide is the most direct and highest-yielding reagent for producing the 4-ol tautomer, other methods exist for forming the pyrimidine ring, such as using triethyl orthoformate followed by hydrolysis, or using diethoxymethyl acetate.[8] However, these often require multiple steps or introduce different functional groups at the 4-position which must then be converted, making the formamide route the most efficient for this specific target.

  • Q: What are the key safety precautions for this two-step synthesis?

    • A: For Step 1, handle benzylhydrazine in a well-ventilated fume hood as it is a suspected carcinogen and skin irritant. For Step 2, the high-temperature reaction with formamide (a teratogen) must be conducted in a fume hood. Use a heating mantle and avoid oil baths at this temperature for safety. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Section 5: Troubleshooting Flowchart for Purification

Purification_Troubleshooting Start Crude Product Obtained After Water Precipitation Wash Wash with Cold Ethanol and Dry Under Vacuum Start->Wash CheckPurity Check Purity by TLC/NMR. Is it >95% pure? End Product is Pure CheckPurity->End Yes Impure Product is Impure CheckPurity->Impure No Wash->CheckPurity Triturate Triturate solid with hot Acetone or EtOAc Impure->Triturate CheckPurity2 Re-check Purity by TLC/NMR. Is it >95% pure? Triturate->CheckPurity2 CheckPurity2->End Yes Column Consider Column Chromatography (if soluble enough) or Recrystallization from DMF/Water CheckPurity2->Column No

Caption: Decision tree for final product purification.

References

  • Radi, M., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 2(4), 305–309. [Link]

  • Hassan, A. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1863-1884. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147–172. [Link]

  • Robins, R. K. (1956). Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo[3,4-d]pyrimidines. Journal of the American Chemical Society, 78(4), 784–790.
  • Taylor, E. C., & Loeffler, J. E. (1960). Pyrimidines. V. A New Synthesis of the Pyrazolo[3,4-d]pyrimidine Ring System. Journal of the American Chemical Society, 82(12), 3147–3151.
  • El-Sayed, M. A. A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(2), 482. [Link]

  • Yan, Z., et al. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 76(16), 6849–6855. [Link]

  • Chemistry Department, University of the West Indies. (n.d.). Synthesis of Allopurinol. Retrieved from [Link]

  • Wikipedia. (2024). Allopurinol. Retrieved from [Link]

  • PrepChem. (2017). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Elmaaty, A. A., et al. (2015). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 20(7), 12692–12705. [Link]

  • Elgazwy, A.-R. S. M., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1076. [Link]

  • Radi, M., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

Technical Support Center: Purification of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. This molecule, a core scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, presents unique purification challenges primarily due to its heterocyclic nature and often poor solubility.[1][2][3] This guide is structured to provide direct, actionable solutions to common issues encountered in the laboratory, moving from high-level questions to specific troubleshooting scenarios. Our goal is to empower you with the causal logic behind each step, ensuring robust and reproducible purification outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for planning your purification strategy.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities are almost always a reflection of the synthetic route. For a typical synthesis involving the N-benzylation of 1H-pyrazolo[3,4-d]pyrimidin-4-ol, you should anticipate:

  • Unreacted Starting Materials: The most common impurities are residual 1H-pyrazolo[3,4-d]pyrimidin-4-ol and the benzylating agent (e.g., benzyl bromide or benzyl chloride).

  • Isomeric Byproducts: Benzylation can potentially occur at other nitrogen atoms on the pyrazolopyrimidine ring system, leading to structural isomers that can be difficult to separate.

  • Over-alkylation Products: In some cases, dialkylation may occur, though this is less common for this specific scaffold.

  • Reagents and Catalysts: Residual base (e.g., potassium carbonate) or phase-transfer catalysts used during the synthesis can also contaminate the crude product.[4]

Q2: My compound has very poor solubility. How does this affect my choice of purification method?

A2: The low aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives is a well-documented challenge.[1][5] This property profoundly influences your strategy:

  • Recrystallization: This is often the preferred method for crystalline solids. However, you will likely need to use high-boiling point polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or dioxane.[6] Standard solvents like ethanol or ethyl acetate may not be effective.

  • Column Chromatography: Poor solubility can make column chromatography difficult. Loading the sample onto the column is a critical step. A "dry loading" technique is strongly recommended to prevent the compound from precipitating at the top of the column.

  • Aqueous Washes: Standard aqueous workups to remove inorganic salts are effective, but you risk precipitating your product prematurely if the organic solvent concentration is not high enough.

Q3: Is acid-base extraction a viable purification method for this compound?

A3: In theory, yes, but with practical limitations. This compound exists in a tautomeric equilibrium with its pyrimidinone form. The N-H proton is weakly acidic and can be deprotonated by a strong base (e.g., NaOH) to form a water-soluble salt. This allows for an acid-base extraction to separate it from neutral impurities.[7]

The Causality: The process involves converting the acidic organic compound into its water-soluble salt with a base, washing away neutral organic impurities with an immiscible organic solvent, and then re-acidifying the aqueous layer to precipitate the pure compound.[8]

The Challenge: The sodium salt of your compound might still have limited aqueous solubility. Furthermore, upon re-acidification, the compound often precipitates as a very fine, difficult-to-filter solid.[7] This method is best used to remove basic or neutral impurities rather than for bulk purification unless solubility tests prove favorable.

Part 2: Troubleshooting Guide

This section tackles specific experimental problems with detailed explanations and solutions.

Problem: My crude product is an insoluble powder. I can't get it to dissolve in any common recrystallization solvent.

  • Likely Cause: The compound has high crystal lattice energy, a common feature of planar heterocyclic molecules. Standard solvents like ethanol, ethyl acetate, or acetone may lack the solvating power to overcome these intermolecular forces.

  • Solution:

    • Switch to High-Boiling Point Solvents: Use minimal hot DMF, DMSO, or dioxane. These solvents have higher solvating power for polar, crystalline compounds. A co-solvent system, such as DMF/water or DMSO/isopropanol, can be very effective for inducing crystallization upon cooling.

    • Verify Purity: Before attempting a large-scale recrystallization, check the purity by HPLC or ¹H NMR (in DMSO-d₆). If it is already >95% pure, a simple trituration (slurry wash) with a solvent like hot methanol or ethyl acetate may be sufficient to remove minor impurities without needing full dissolution.

Problem: My yield after recrystallization is extremely low.

  • Likely Cause 1: Using too much solvent. The single most common cause of low recovery is adding an excessive volume of solvent in an attempt to achieve complete dissolution at a lower temperature.

    • Solution: Add the hot solvent portion-wise to your crude material, waiting for the mixture to return to a boil between additions, until the solid just dissolves. This ensures you are at the saturation point.

  • Likely Cause 2: Cooling the solution too quickly. Rapid cooling (e.g., placing in an ice bath immediately) promotes the formation of fine, often impure, crystals and leaves a significant amount of product in the mother liquor.

    • Solution: Allow the flask to cool slowly to room temperature, ideally insulated, and then move it to a 4°C refrigerator. Do not disturb the flask during this process. Slow cooling encourages the growth of larger, purer crystals.

Problem: During column chromatography method development, my compound streaks badly on the TLC plate.

  • Likely Cause: The weakly acidic nature of the pyrimidinol proton is interacting strongly and irreversibly with the acidic silica gel. This leads to poor peak shape and tailing.

  • Solution:

    • Modify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid or formic acid to your eluent system (e.g., Dichloromethane/Methanol + 1% AcOH). The acid suppresses the ionization of your compound, reducing its interaction with the silica surface and resulting in sharper bands.

    • Consider an Alternative Stationary Phase: If acid modification is ineffective, switch to a less acidic stationary phase like neutral alumina.

Problem: The purified product looks clean by TLC but still shows impurities in the ¹H NMR spectrum.

  • Likely Cause: You may have a co-eluting impurity with a similar polarity that does not visualize well on TLC (e.g., lacks a UV chromophore). Alternatively, you may have residual high-boiling point solvent (DMF, DMSO) from the purification.

  • Solution:

    • Check for Residual Solvents: High-boiling point solvents are notoriously difficult to remove. After filtration, wash the crystals extensively with a solvent in which your compound is insoluble but the high-boiling solvent is soluble (e.g., water, methanol, or ether). Then, dry the product under high vacuum, possibly with gentle heating (if thermally stable).

    • Employ a Second Purification Technique: No single technique is foolproof. If column chromatography fails, attempt recrystallization on the purified material, and vice-versa. The different separation principles (polarity vs. solubility) can effectively remove the persistent impurity.

Part 3: Visualization & Data

Decision-Making Workflow for Purification

The choice of purification strategy depends on the initial purity of the crude material and the nature of the impurities. This decision tree provides a logical pathway for selecting the most appropriate method.

Purification_Decision_Tree start Crude Product (Post-Workup) check_purity Assess Purity (TLC, Crude NMR/LCMS) start->check_purity high_purity >90% Pure? (Single major spot) check_purity->high_purity complex_mix Complex Mixture? (Multiple spots) high_purity->complex_mix No recrystallize Recrystallization or Trituration high_purity->recrystallize Yes complex_mix->recrystallize No (Baseline impurities) chromatography Silica Gel Column Chromatography complex_mix->chromatography Yes final_product Pure Product (>98%) recrystallize->final_product re_recrystallize Final Polish: Recrystallization chromatography->re_recrystallize re_recrystallize->final_product Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (To remove insoluble impurities) A->B C 3. Slow Cooling (Allow crystals to form) B->C D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Wash Crystals (With cold, fresh solvent) D->E F 6. Dry Under Vacuum E->F

Caption: A typical experimental workflow for recrystallization.

Table 1: Solvent Systems for Pyrazolopyrimidine Purification
Purification MethodSolvent SystemRationale & Use Case
Recrystallization DMF / WaterPowerful solvent for highly crystalline compounds. Water acts as an anti-solvent to induce crystallization.
Recrystallization DioxaneGood alternative to DMF/DMSO for compounds that are sensitive to these solvents. [6]
Recrystallization EthanolSuitable if the compound shows moderate solubility at high temperatures and low solubility when cold. [4]
Column Chromatography Dichloromethane / MethanolA standard polar solvent system. Add 0.5-1% acetic acid to improve peak shape if streaking occurs.
Column Chromatography Hexanes / Ethyl AcetateA less polar system, useful for separating the product from non-polar impurities.
Trituration/Wash Methanol or AcetoneGood for washing away moderately polar impurities from the solid crude product without full dissolution. [9]

Part 4: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from DMF/Water

This protocol is designed for cases where the compound has poor solubility in common solvents.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask equipped with a stir bar. In a fume hood, add a minimal volume of N,N-Dimethylformamide (DMF) (e.g., start with 3-5 mL) and heat the mixture with stirring to approximately 100-120 °C. Add more DMF dropwise until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel with fluted filter paper by pouring hot DMF through it. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Add another drop or two of hot DMF to redissolve the precipitate, resulting in a clear, saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in a 4°C refrigerator for several hours (or overnight) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals thoroughly with cold water to remove residual DMF, followed by a wash with a small amount of cold ethanol or diethyl ether to displace the water and aid in drying.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents. Confirm purity by HPLC, NMR, and measure the melting point.

Protocol 2: Purification by Silica Gel Flash Column Chromatography

This protocol is ideal for complex mixtures or when recrystallization fails to remove a specific impurity. It utilizes a dry loading technique.

  • TLC Analysis: Determine an optimal solvent system using TLC. A good system will give your product an Rf value of ~0.3. A common starting point is Dichloromethane:Methanol (98:2 or 95:5). If streaking is observed, add 1% acetic acid to the solvent mixture. [10]2. Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the non-polar component of your solvent system (e.g., hexanes or dichloromethane). Pour the slurry into your column and allow it to pack under gentle pressure, ensuring a flat, stable bed. 3. Sample Preparation (Dry Loading): Dissolve your crude product (e.g., 500 mg) in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol). Add ~1-2 g of silica gel to this solution. Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Loading: Carefully add the silica gel-adsorbed sample to the top of the packed column, forming a thin, even layer. Gently add a small layer of sand on top to prevent disturbance.

  • Elution: Fill the column with your chosen eluent. Apply pressure and begin collecting fractions. Monitor the elution process using TLC to identify the fractions containing your pure product. 6. Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Polish: The resulting solid can be further purified by recrystallization if necessary to obtain a highly crystalline final product.

References

  • G. C. et al. (2018). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC, NIH.

  • S. M. et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(14), 6305-6320.

  • Technical Disclosure Commons. (2025). An improved process for the preparation of methyl{4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyr. Technical Disclosure Commons.

  • World Intellectual Property Organization. (Year not specified). METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. WIPO Patent Application.

  • Al-Soud, Y. A. et al. (2013). 4-Benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1650.

  • Russo, M. et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5227.

  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-Benzyl-4-methoxyaniline by Column Chromatography. BenchChem.

  • Ghorab, M. M. et al. (2012). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 17(9), 10539-10551.

  • Gomaa, A. M. et al. (2025). Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. ACS Omega.

  • Wang, H. et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry.

  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-Benzyl-2,4,5-trichloroaniline. BenchChem.

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.

  • Leah4sci. (2020). Acid-Base Extraction Tutorial. YouTube.

  • Asati, V. et al. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. European Journal of Medicinal Chemistry, 226, 113781.

  • Al-Ostoot, F. H. et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6524.

Sources

Technical Support Center: Ensuring the Stability of Pyrazolo[3,4-d]pyrimidine Derivatives in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern drug discovery, recognized as a privileged structure for its role as a bioisostere of purines.[1][2] This allows its derivatives to effectively interact with a multitude of biological targets, most notably as kinase inhibitors in oncology research.[2] Given their often-limited aqueous solubility, Dimethyl Sulfoxide (DMSO) is the near-universal solvent of choice for solubilizing these compounds for in vitro screening and long-term storage.[3] However, the chemical reactivity of this heterocyclic system, combined with the intrinsic properties of DMSO, can lead to unforeseen compound degradation, compromising experimental integrity and data reproducibility.

This guide serves as a technical support resource for researchers encountering stability issues with pyrazolo[3,4-d]pyrimidine derivatives in DMSO. It provides troubleshooting advice, best practices for storage, and validated experimental protocols to proactively assess and mitigate compound instability.

Troubleshooting Guide

This section addresses specific issues researchers may encounter during their experiments in a direct question-and-answer format.

Q1: I've noticed the purity of my pyrazolo[3,4-d]pyrimidine derivative, as measured by HPLC, is decreasing after just a few weeks of storage in a DMSO stock solution at -20°C. What is the likely cause?

A1: There are several contributing factors to this common observation:

  • Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] Each time the stock solution vial is opened, it introduces an opportunity for water absorption. Water can then act as a nucleophile, potentially leading to hydrolysis of sensitive functional groups on your molecule, or it can mediate other degradation pathways. Studies have shown that the presence of water is a more significant factor in compound loss than oxygen.[6][7]

  • Oxidation: The pyrazolo[3,4-d]pyrimidine ring system, being electron-rich, can be susceptible to oxidation. Trace peroxides or other reactive impurities in non-analytical grade DMSO, or dissolved atmospheric oxygen, can facilitate oxidative degradation. Some pyrazolo[3,4-d]pyrimidine tyrosine kinase inhibitors have been shown to induce the production of reactive oxygen species (ROS), suggesting the scaffold can participate in redox chemistry.[8]

  • Freeze-Thaw Cycles: While a single or a few freeze-thaw cycles may not cause significant degradation for many compounds[6][7][9], repeated cycles can be detrimental. Each cycle can introduce atmospheric moisture and oxygen. More importantly, as the DMSO/water mixture freezes, concentration gradients can form, potentially increasing reaction rates in localized unfrozen liquid phases. It is a best practice to avoid repeated freeze-thaw cycles.[10]

  • Temperature: While -20°C is a common storage temperature, it may not be sufficient to completely halt all degradation reactions. For long-term storage (months to years), -80°C is strongly recommended to significantly slow down chemical reaction kinetics.[10]

Q2: My LC-MS analysis of an aged DMSO stock solution shows new peaks that weren't present in the initial analysis. How can I determine if these are degradants?

A2: Identifying new peaks is a critical step in troubleshooting. The most likely candidates for these new signals are either degradants of your parent compound or impurities from the DMSO itself.

  • Degradant Identification: A primary degradation pathway for compounds in DMSO is oxidation. Look for mass shifts corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.). The sulfur atom in DMSO can also participate in reactions, though this is less common. High-resolution mass spectrometry (HRMS) is invaluable here, as it can provide the exact mass and predicted elemental composition of the new peaks, allowing you to logically deduce the transformation (e.g., hydroxylation of an aromatic ring).

  • DMSO-Related Impurities: DMSO itself can degrade, especially when exposed to light and air, to form products like dimethyl sulfone (DMSO2) and dimethyl sulfide (DMS). Furthermore, atmospheric oxidation of DMSO can lead to the formation of methanesulfinic acid and methanesulfonic acid.[11] Check your chromatogram for known masses of these common DMSO-related artifacts.

  • Controlled Degradation Study: To confirm your hypothesis, you can perform a forced degradation study. Expose a fresh solution of your compound to accelerated stress conditions (e.g., heat, light, or an oxidizing agent like H₂O₂) for a short period. If the peaks generated under these conditions match the unknown peaks in your aged stock, it strongly suggests they are indeed degradants.

Q3: My bioassay results are highly variable between experiments using the same stock solution. Could compound instability in DMSO be the culprit?

A3: Absolutely. Inconsistent bioassay results are a classic hallmark of compound instability. If your compound is degrading in the DMSO stock, its effective concentration is decreasing over time. An assay performed today with a stock prepared a month ago may show significantly lower potency than the same assay performed a month ago with the fresh stock. This leads to poor reproducibility and could cause promising compounds to be incorrectly flagged as inactive. It is crucial to validate compound integrity before and during screening campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for preparing and storing pyrazolo[3,4-d]pyrimidine derivatives in DMSO?

A1: To maximize the shelf-life of your compounds, adhere to the following best practices:

  • Use High-Purity, Anhydrous DMSO: Start with the highest quality solvent possible (≥99.9%, anhydrous) to minimize contaminants like water and peroxides.

  • Store Under Inert Gas: After preparing the stock solution, flush the vial headspace with an inert gas like argon or nitrogen before sealing.[4] This displaces oxygen and moisture.

  • Aliquot for Single Use: The most effective way to prevent degradation from water absorption and freeze-thaw cycles is to aliquot the master stock solution into smaller, single-use volumes.[10] This way, the master stock remains pristine.

  • Optimal Storage Temperature: For long-term storage (>1 month), -80°C is the recommended temperature.[10] For short-term use (days to a week), 4°C is acceptable for many compounds, but stability should be verified.

  • Protect from Light: Store vials in the dark (e.g., in a freezer box) to prevent photochemical degradation.

Q2: How do I perform a simple stability study for my compound in DMSO?

A2: A straightforward stability study can be conducted using HPLC-UV.

  • Prepare a fresh stock solution of your compound in high-purity DMSO at your desired concentration (e.g., 10 mM).

  • Immediately take an aliquot, dilute it to an appropriate concentration for HPLC analysis, and run it. This is your t=0 time point. Record the peak area and calculate the purity.

  • Store the remaining stock solution under your intended storage conditions (e.g., -20°C or 4°C).

  • At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), thaw an aliquot, dilute it in the same manner, and re-analyze by HPLC.

  • Compare the purity at each time point to the t=0 value. A significant decrease in purity indicates instability under those conditions.

Q3: Are there any alternatives to 100% DMSO for storing compounds?

A3: Yes, some organizations have adopted alternative strategies. For instance, one study found that a DMSO/water (90/10) mixture was a viable solvent for long-term storage, with 85% of tested compounds remaining stable over a 2-year period at 4°C.[12][13] The rationale is that a small amount of water can sometimes improve solubility and prevent precipitation during freeze-thaw cycles. However, this approach may increase the risk of hydrolysis for susceptible compounds. Another alternative is to store compounds as dry powders, though this can be challenging for automated high-throughput screening workflows.[14]

Data & Diagrams

Table 1: Recommended Storage Conditions for Pyrazolo[3,4-d]pyrimidine DMSO Stocks
ParameterShort-Term (≤ 1 month)Long-Term (> 1 month)Best Practice Rationale
Temperature 4°C or -20°C-80°C Significantly reduces reaction kinetics to minimize degradation.[10]
Atmosphere Sealed VialInert Gas (Argon/Nitrogen) Displaces oxygen and moisture to prevent oxidation and hydrolysis.[4]
Solvent High-Purity, Anhydrous DMSOHigh-Purity, Anhydrous DMSOMinimizes reactive impurities like water and peroxides.
Container Polypropylene or GlassPolypropylene or GlassStudies show no significant difference in compound recovery between them.[7]
Handling Single-Use Aliquots Single-Use Aliquots Avoids repeated freeze-thaw cycles and contamination of the master stock.[10]
Light Protect from Light (Amber Vials/Box)Protect from Light (Amber Vials/Box)Prevents potential photochemical degradation.
Diagrams

Stability_Factors cluster_factors Environmental Factors cluster_solvent Solvent Properties cluster_outcome Outcome Temp Temperature Degradation Compound Degradation Temp->Degradation Water Water Content (H₂O) Water->Degradation Hydrolysis Oxygen Oxygen (O₂) Oxygen->Degradation Oxidation Light Light Exposure Light->Degradation Photolysis Purity DMSO Purity Purity->Degradation Impurities Stability_Workflow start Receive/Synthesize Compound prep_stock Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock aliquot Create Single-Use Aliquots (e.g., 20 µL) prep_stock->aliquot t0 Analyze t=0 Sample (HPLC/LC-MS) aliquot->t0 store Store Aliquots at -80°C, Protected from Light aliquot->store time_points Analyze at Time Points (1, 3, 6 months) store->time_points compare Compare Purity vs. t=0 time_points->compare decision Is Purity >95%? compare->decision pass Compound is Stable decision->pass Yes fail Compound is Unstable (Troubleshoot/Re-synthesize) decision->fail No

Caption: Experimental workflow for assessing long-term compound stability.

Experimental Protocols

Protocol 1: Assessing Compound Stability in DMSO using HPLC-UV

This protocol provides a self-validating system for monitoring the purity of a compound over time.

  • Materials:

    • Pyrazolo[3,4-d]pyrimidine derivative (solid powder).

    • Anhydrous, high-purity DMSO (≥99.9%).

    • HPLC-grade acetonitrile (ACN) and water.

    • Formic acid or trifluoroacetic acid (optional, for mobile phase).

    • Microcentrifuge tubes or HPLC vials for aliquots.

    • Calibrated analytical balance and micropipettes.

    • HPLC system with UV detector and a suitable C18 column.

  • Procedure:

    • Stock Solution Preparation: Accurately weigh the compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing.

    • Aliquoting: Immediately dispense the stock solution into multiple, small-volume, single-use aliquots (e.g., 20 µL) in properly labeled tubes. Flush each tube with argon or nitrogen before sealing tightly.

    • Time Zero (t=0) Analysis:

      • Take one fresh aliquot.

      • Prepare an analytical sample by diluting the 10 mM stock to ~20 µM using a 50:50 ACN:Water mixture. (Note: The final concentration should provide a robust UV signal).

      • Inject the sample onto the HPLC.

      • Record the chromatogram. Integrate the peak area of the parent compound and all impurity peaks. Calculate the percent purity: Purity (%) = (Area_Parent / Area_Total) * 100. This is your baseline.

    • Storage: Place the remaining aliquots in a labeled freezer box and store at the desired temperature (-80°C recommended).

    • Subsequent Time Points:

      • At each scheduled time point (e.g., 1, 3, 6 months), remove one aliquot from the freezer.

      • Allow it to thaw completely at room temperature.

      • Prepare and analyze the sample by HPLC using the exact same method as the t=0 analysis.

      • Calculate the percent purity for that time point.

    • Data Analysis: Plot the percent purity versus time. A significant downward trend indicates degradation.

References

  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab? Retrieved from ResearchGate. [Link]

  • Seela, F., et al. (n.d.). Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Nucleic Acids Research. [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from Quora. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[4][13][15]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances, 12(23), 14769-14782. [Link]

  • Gaylord Chemical. (2024, August 20). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. [Link]

  • El-Damasy, A. K., et al. (2020). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1126-1141. [Link]

  • Abdel-Gawad, N. M., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(10), e2200223. [Link]

  • Schenone, S., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1061-1065. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-714. [Link]

  • Semantic Scholar. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. [Link]

  • Hutyrczyk, A., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5005. [Link]

  • El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports, 14(1), 847. [Link]

  • ResearchGate. (2008). Degradation of DMSO by ozone-based advanced oxidation processes. [Link]

  • Al-Ostath, R., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 47-68. [Link]

  • Brean, J., et al. (2024). Chamber studies of OH+dimethyl sulfoxide and dimethyl disulfide: insights into the dimethyl sulfide oxidation mechanism. Atmospheric Chemistry and Physics, 24(2), 1189-1207. [Link]

  • Sedic, M., et al. (2020). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. International Journal of Molecular Sciences, 21(23), 9037. [Link]

Sources

Technical Support Center: Navigating Pyrazolo[3,4-d]pyrimidine Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the common challenges encountered during in vitro kinase assays with this important class of compounds. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, acting as an ATP isostere and forming key interactions within the kinase active site.[1] However, the physicochemical properties of these compounds can present unique challenges in biochemical and cellular assays. This resource will equip you with the knowledge to anticipate, identify, and resolve these issues, ensuring the generation of high-quality, reliable data.

Frequently Asked Questions (FAQs)

Compound Handling and Solubility

Q1: My pyrazolo[3,4-d]pyrimidine inhibitor has poor water solubility. How can I accurately prepare it for my kinase assay?

A1: This is a very common issue with this class of compounds.[2] Here’s a step-by-step approach to handle poorly soluble inhibitors:

  • Initial Stock Solution: Prepare a high-concentration stock solution (typically 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. Gentle warming and vortexing can aid dissolution.

  • Serial Dilutions: Perform serial dilutions of your stock solution in 100% DMSO to create a concentration range for your assay.

  • Final Assay Concentration: When adding the compound to the aqueous assay buffer, ensure the final DMSO concentration is kept low, typically ≤1%, to avoid solvent effects on kinase activity. It's crucial to determine the DMSO tolerance of your specific kinase beforehand.[3]

  • Solubility Assessment: Before running the full assay, perform a simple visual solubility test. Add your highest concentration of inhibitor (in DMSO) to the assay buffer and visually inspect for any precipitation or cloudiness. You can also use techniques like nephelometry or light scattering for a more quantitative assessment.

  • Consider Formulation Strategies: For particularly problematic compounds, consider using formulation strategies like creating amorphous solid dispersions with hydrophilic polymers to enhance apparent water solubility.[2]

Q2: I suspect my compound is precipitating in the assay well. What are the consequences and how can I confirm this?

A2: Compound precipitation can lead to several problems, including inaccurate IC50 values, poor reproducibility, and false-positive or false-negative results. Precipitated compound is not available to interact with the target kinase, leading to an underestimation of its potency.

To confirm precipitation, you can:

  • Visual Inspection: Carefully inspect the assay plate for any visible precipitate, especially at higher compound concentrations.

  • Light Scattering: Use a plate reader with light scattering capabilities to detect sub-visible precipitation.

  • Centrifugation: After incubation, centrifuge the assay plate and carefully remove the supernatant. Measure the compound concentration in the supernatant using a suitable analytical method (e.g., LC-MS) to determine the amount of soluble compound.

If precipitation is confirmed, you may need to lower the maximum concentration of the compound tested or explore the formulation strategies mentioned in Q1.

Assay Interference

Q3: I'm using a fluorescence-based kinase assay and I'm seeing unexpected results. Could my pyrazolo[3,4-d]pyrimidine be interfering with the assay?

A3: Yes, compound interference is a significant concern in fluorescence-based assays.[3][4] Pyrazolo[3,4-d]pyrimidines, like many heterocyclic compounds, can possess intrinsic fluorescent properties or act as quenchers. Here's how to troubleshoot:

  • Run a Compound-Only Control: In a well containing all assay components except the kinase, add your compound at various concentrations. Any signal generated in the absence of enzyme activity is indicative of compound autofluorescence.

  • Run a "No Substrate" Control: In a well with the kinase and your compound but no substrate, you can assess if the compound interacts with the detection reagents.

  • Spectral Scanning: If your plate reader allows, perform a spectral scan of your compound to identify its excitation and emission maxima. This will help determine if there is spectral overlap with your assay's fluorophores.

  • Use Red-Shifted Dyes: If interference is a problem, consider using assay formats that employ red-shifted fluorophores, as fewer library compounds tend to interfere at longer wavelengths.[5]

Q4: I'm using a luminescence-based assay (e.g., Kinase-Glo®). What kind of interference should I be aware of?

A4: Luminescence-based assays that measure ATP consumption are generally less prone to interference from fluorescent compounds.[6] However, some compounds can directly inhibit the luciferase enzyme used in the detection step.[7]

  • Luciferase Inhibition Control: To test for this, run a control reaction where you add your compound to a known amount of ATP and the luciferase detection reagent. A decrease in luminescence compared to a DMSO control suggests inhibition of the luciferase enzyme.

  • Two-Step Detection: Some assay formats, like ADP-Glo™, use a two-step process where the kinase reaction is stopped and remaining ATP is depleted before ADP is converted to ATP for the luciferase reaction. This can help mitigate interference with the kinase reaction itself.[7][8]

Q5: What are Pan-Assay Interference Compounds (PAINS) and could my pyrazolo[3,4-d]pyrimidine be one?

A5: PAINS are compounds that appear as hits in multiple, unrelated assays through non-specific mechanisms, such as aggregation, redox activity, or covalent modification of proteins.[9] While the pyrazolo[3,4-d]pyrimidine scaffold itself is not a classic PAINS structure, certain derivatives with reactive functional groups could potentially exhibit PAINS-like behavior.

To investigate if your compound is a PAINS candidate:

  • Literature and Database Search: Check public databases for any known PAINS alerts associated with your compound's structure or similar scaffolds.

  • Detergent Sensitivity: True inhibitors should maintain their activity in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100), whereas aggregation-based inhibition is often disrupted.

  • Promiscuity Assessment: Test your compound against a panel of diverse, unrelated enzymes. Activity against multiple targets is a red flag for non-specific inhibition.

Troubleshooting Guides

Guide 1: Troubleshooting High Variability in Assay Data

High variability in your kinase assay data can obscure real inhibition and make it difficult to determine accurate IC50 values. The following flowchart outlines a systematic approach to troubleshooting this issue.

troubleshooting_variability cluster_pipetting Pipetting Checks cluster_reagents Reagent Checks cluster_solubility Solubility Checks start High Variability Observed check_pipetting Verify Pipetting Accuracy and Precision start->check_pipetting check_reagents Assess Reagent Stability and Homogeneity check_pipetting->check_reagents Pipetting OK pipetting_tips Use high-quality, properly fitting tips. Pre-wet tips before dispensing. check_pipetting->pipetting_tips check_mixing Ensure Proper Mixing in Assay Wells check_reagents->check_mixing Reagents OK reagent_thawing Thaw reagents completely and mix gently before use. Avoid repeated freeze-thaw cycles. check_reagents->reagent_thawing check_incubation Check Incubation Times and Temperatures for Consistency check_mixing->check_incubation Mixing OK check_plate_reader Validate Plate Reader Performance check_incubation->check_plate_reader Incubation OK check_compound_solubility Investigate Compound Precipitation check_plate_reader->check_compound_solubility Reader OK resolved Variability Resolved check_compound_solubility->resolved Solubility OK solubility_visual Visually inspect for precipitation. Perform solubility test (see FAQ Q2). check_compound_solubility->solubility_visual pipetting_technique Use consistent pipetting technique (e.g., reverse pipetting for viscous solutions). pipetting_tips->pipetting_technique reagent_storage Store reagents at the recommended temperature. reagent_thawing->reagent_storage

Caption: Troubleshooting workflow for high assay variability.

Guide 2: Investigating Unexpected Inhibition Profiles

Sometimes, you may observe inhibition curves that do not follow a classic sigmoidal shape. This can be indicative of various issues.

Observation Potential Cause Recommended Action
Shallow Inhibition Curve - Compound insolubility at higher concentrations. - Non-stoichiometric inhibition (e.g., aggregation). - Complex mechanism of action.- Re-evaluate compound solubility. - Test for aggregation (see Protocol 1). - Perform mechanism of action studies.
Sharp, Steep Inhibition Curve - Compound aggregation.- Test for aggregation using detergents (see Protocol 1).
Biphasic Inhibition Curve - Inhibition of multiple kinases in the assay with different potencies. - Off-target effects at higher concentrations.- If using a kinase mixture, test against individual kinases. - Profile the inhibitor against a panel of kinases to assess selectivity.
Increased Signal at Low Compound Concentrations - Compound autofluorescence or enhancement of assay signal.- Run compound-only controls to check for intrinsic fluorescence.

Experimental Protocols

Protocol 1: Assessing Compound Aggregation using a Detergent-Based Counter-Screen

This protocol helps to differentiate true inhibitors from those that act via aggregation.

Principle: Non-specific inhibition caused by compound aggregation is often sensitive to the presence of non-ionic detergents, which can disrupt the aggregates. True, specific inhibitors should not be significantly affected.

Materials:

  • Your pyrazolo[3,4-d]pyrimidine inhibitor

  • Kinase, substrate, ATP, and assay buffer

  • Triton X-100 or Tween-20 (0.1% stock solution in assay buffer)

  • Assay plates and detection reagents

Procedure:

  • Prepare two sets of serial dilutions of your inhibitor in 100% DMSO.

  • For the first set, add the inhibitor dilutions to your standard assay buffer.

  • For the second set, add the inhibitor dilutions to the assay buffer that has been supplemented with a final concentration of 0.01% Triton X-100 or Tween-20.

  • Proceed with your standard kinase assay protocol for both sets of conditions, adding the kinase, substrate, and ATP.

  • Generate dose-response curves and calculate the IC50 values for both conditions (with and without detergent).

Interpretation of Results:

  • No significant change in IC50: This suggests that your compound is likely a true inhibitor and is not acting via aggregation.

  • Significant rightward shift (increase) in IC50 or loss of inhibition in the presence of detergent: This is a strong indication that your compound may be an aggregator.

Signaling Pathways and Experimental Workflows

Workflow for Investigating a Novel Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor

The following diagram illustrates a typical workflow for characterizing a novel pyrazolo[3,4-d]pyrimidine kinase inhibitor, from initial hit to cellular validation.

inhibitor_workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Validation primary_screen Primary Kinase Assay (e.g., TR-FRET, Luminescence) ic50_determination IC50 Determination primary_screen->ic50_determination solubility_check Solubility Assessment ic50_determination->solubility_check aggregation_check Aggregation Counter-Screen solubility_check->aggregation_check moa_studies Mechanism of Action (ATP-competitive?) aggregation_check->moa_studies selectivity_profiling Kinome-wide Selectivity Profiling moa_studies->selectivity_profiling cell_permeability Cellular Permeability Assessment selectivity_profiling->cell_permeability target_engagement Target Engagement Assay (e.g., NanoBRET, CETSA) cell_permeability->target_engagement downstream_signaling Downstream Signaling Pathway (Western Blot for p-Substrate) target_engagement->downstream_signaling cell_viability Cell Viability/Proliferation Assay downstream_signaling->cell_viability off_target_cellular Cellular Off-Target Assessment cell_viability->off_target_cellular

Sources

Technical Support Center: Prodrug Strategies for Pyrazolo[3,4-d]pyrimidine Solubility Enhancement

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine-based compounds. This scaffold is a cornerstone in modern medicinal chemistry, particularly for developing potent kinase inhibitors.[1][2][3] However, its planar, heterocyclic nature frequently leads to significant challenges in aqueous solubility, hindering both in vitro assays and in vivo development.[4][5][6]

This guide provides in-depth, practical solutions using prodrug strategies to overcome these solubility limitations. It is structured in a question-and-answer format to directly address common issues and provide robust, validated protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the solubility challenges of pyrazolo[3,4-d]pyrimidines and the rationale behind using a prodrug approach.

Q1: Why do many of my pyrazolo[3,4-d]pyrimidine kinase inhibitors have such poor water solubility?

A: The poor aqueous solubility of this class of compounds is rooted in their fundamental molecular structure. The pyrazolo[3,4-d]pyrimidine core is a planar, aromatic, and relatively rigid system. This planarity promotes efficient molecular packing and strong intermolecular π-π stacking interactions in the solid state. These forces lead to a highly stable crystal lattice with high lattice energy, which is difficult for water molecules to disrupt. Consequently, a large amount of energy is required to dissolve the compound, resulting in low aqueous solubility.[5][6] While often soluble in organic solvents like DMSO, this is not viable for in vivo applications and can cause precipitation issues in aqueous biological assays.[6]

Q2: What is a prodrug, and how does it fundamentally solve the solubility problem?

A: A prodrug is a pharmacologically inactive derivative of an active drug molecule that requires a chemical or enzymatic transformation within the body to release the active parent drug.[7][8] This approach is a powerful strategy to overcome undesirable drug properties, especially poor solubility.

The core principle is to temporarily mask the physicochemical properties of the parent drug by attaching a transient chemical group, known as a "promoieity." For solubility enhancement, a highly polar or ionizable promoiety is chosen. This modification achieves two key goals:

  • Disruption of the Crystal Lattice: The bulky and polar promoiety disrupts the efficient molecular packing that plagues the parent drug, lowering the energy required for dissolution.

  • Enhanced Solvation: The promoiety introduces a water-solubilizing group (e.g., a phosphate or an amino acid) that favorably interacts with water molecules, leading to a significant increase in aqueous solubility.[9][10]

Once administered, endogenous enzymes (like phosphatases or esterases) cleave the promoiety, releasing the active parent drug at the desired site of action.[9]

Q3: What are the most successful prodrug strategies for enhancing the solubility of pyrazolo[3,4-d]pyrimidines?

A: Based on extensive research, three primary strategies have proven highly effective for this specific scaffold:

  • Phosphate/Phosphonate Prodrugs: This is often the gold standard for introducing a highly ionizable group. By attaching a phosphate or phosphonate ester to a hydroxyl or amino group on the parent molecule, you can achieve a dramatic, often several orders of magnitude, increase in water solubility.[9] These prodrugs are typically stable at neutral pH but are rapidly cleaved by ubiquitous endogenous enzymes like alkaline phosphatases to regenerate the parent drug.[7][9]

  • Amino Acid Conjugates: Attaching an amino acid (e.g., glycine, lysine, valine) via an ester or carbamate linkage is another powerful strategy. Amino acids are ideal promoieties because they are non-toxic and can improve solubility through their ionizable carboxyl and amino groups.[10][11][12] Furthermore, they may offer the added benefit of targeting amino acid transporters, potentially improving membrane permeability and oral bioavailability.[12]

  • Carbamate-Linked Moieties: Creating a carbamate linkage between the parent drug (often at an exocyclic amine) and a solubilizing alcohol (like 2-N-methylpiperazinethanol) provides a stable yet cleavable prodrug. This approach has been successfully applied to pyrazolo[3,4-d]pyrimidine derivatives to create highly water-soluble antitumor agents.[13]

Q4: How do I select the best prodrug strategy for my specific pyrazolo[3,4-d]pyrimidine derivative?

A: The optimal strategy depends on several factors specific to your molecule and experimental goals. Consider the following points:

  • Available Functional Groups: Your parent molecule must have a suitable "handle" for modification. Hydroxyl (-OH) groups are ideal for creating phosphate or amino acid esters. Exocyclic amine (-NH2) groups are well-suited for carbamate linkages or direct amide bonds with amino acids.

  • Magnitude of Solubility Increase Needed: If your compound is extremely insoluble ("brick dust"), a phosphate prodrug is often the most powerful approach to achieve the necessary solubility for intravenous formulations.[9] For moderate improvements, an amino acid conjugate may suffice.

  • Desired Rate of Conversion: The stability of the prodrug linker is critical. Ester bonds are often rapidly cleaved by plasma esterases. Carbamates can be more stable.[13] You must balance stability in the formulation with rapid conversion in vivo. If the prodrug converts too slowly, it may be cleared from the body before releasing the active drug.

  • Synthetic Feasibility: Consider the complexity of the synthesis and the stability of your parent drug to the required reaction conditions. Phosphate prodrug synthesis can sometimes be challenging, while standard peptide coupling for amino acid conjugation is often more straightforward.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments and addresses common problems encountered during the development and evaluation of prodrugs.

Strategy A: Phosphate Prodrugs for Maximal Solubility Enhancement

Issue: My lead pyrazolo[3,4-d]pyrimidine is a potent inhibitor, but its aqueous solubility is <1 µg/mL, making in vivo studies impossible.

Solution: Implement a phosphate ester prodrug strategy to dramatically increase aqueous solubility. This is particularly effective if your molecule possesses a hydroxyl group.

cluster_synthesis Synthesis & Purification cluster_validation Characterization & Validation cluster_testing Biological Evaluation Start Parent Drug with -OH Synth Phosphorylation (e.g., POCl3, base) Start->Synth 1. Add Phosphate Purify Purification (RP-HPLC or Ion Exchange) Synth->Purify 2. Isolate Prodrug Confirm Structure Confirmation (NMR, MS) Purify->Confirm 3. Verify Identity Sol Solubility Assay (Shake-Flask Method) Confirm->Sol 4. Measure Solubility Stab Stability & Conversion (Plasma Incubation + HPLC) Sol->Stab 5. Test Conversion Bio In Vitro / In Vivo Testing Stab->Bio 6. Evaluate Efficacy Prodrug Amino Acid Prodrug (Soluble) Zwitterionic Character +/- Charges Enzyme Plasma Esterases Prodrug->Enzyme Bioreversible Cleavage Parent Parent Drug (Active) Poorly Soluble + Released Promoieity Enzyme->Parent Release

Caption: Enzymatic cleavage of an amino acid prodrug.

Causality: This protocol uses a standard peptide coupling method to form an ester bond between the parent drug's hydroxyl group and the carboxylic acid of a protected amino acid (Boc-Valine). The Boc protecting group is then removed under acidic conditions to reveal the free amine of the amino acid, which is crucial for its solubilizing effect.

  • Protection: Use N-Boc-L-Valine to protect the amino group of the amino acid.

  • Coupling Reaction:

    • Dissolve the pyrazolo[3,4-d]pyrimidine parent drug (1 equiv.), N-Boc-L-Valine (1.2 equiv.), and a coupling catalyst like DMAP (0.1 equiv.) in a dry solvent like dichloromethane (DCM).

    • Add a coupling agent such as EDC (1.3 equiv.) to the solution.

    • Stir at room temperature for 12-18 hours, monitoring by LC-MS.

  • Work-up & Purification: Wash the reaction mixture with dilute acid (e.g., 1M HCl) and base (e.g., sat. NaHCO₃) to remove excess reagents. Dry the organic layer, concentrate, and purify the Boc-protected intermediate by flash column chromatography on silica gel.

  • Deprotection:

    • Dissolve the purified intermediate in DCM.

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v).

    • Stir for 1-2 hours at room temperature until deprotection is complete (monitored by LC-MS).

  • Isolation: Evaporate the solvent and TFA under reduced pressure. The resulting product will be the TFA salt. If desired, purify further by reverse-phase HPLC.

  • Characterization: Confirm the structure of the final amino acid prodrug salt by ¹H NMR and HRMS.

Causality: This assay is critical for a self-validating system. It confirms that the prodrug is successfully converted back to the parent drug in a biologically relevant matrix and determines the rate of this conversion. HPLC is used to separate and quantify the concentrations of both the prodrug and the parent drug over time.

  • Preparation: Prepare a stock solution of the prodrug in DMSO or acetonitrile. The final concentration of organic solvent in the incubation should be <1%.

  • Incubation:

    • Pre-warm human or mouse plasma to 37°C.

    • Spike the prodrug into the plasma to a final concentration of 1-5 µM.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma mixture.

  • Protein Precipitation (Quench): Immediately quench the reaction by adding the plasma aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard. Vortex vigorously and centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Analyze by a validated LC-MS/MS method. Develop a method that clearly separates the prodrug from the parent drug.

    • Create standard curves for both the prodrug and the parent drug to accurately quantify their concentrations at each time point.

  • Data Analysis: Plot the concentration of the prodrug versus time. Fit the data to a first-order decay curve to calculate the half-life (t½) of the prodrug in plasma.

The following table summarizes representative data for pyrazolo[3,4-d]pyrimidine prodrugs, demonstrating the effectiveness of these strategies.

Compound IDProdrug StrategyAqueous SolubilityPlasma Half-Life (t½)Reference
Parent Drug 1 None~5 µg/mLN/A[13]
Prodrug 1a Carbamate-linked>20 mg/mL~30 min (human plasma)[13]
Parent Drug 2 NoneVery LowN/A[4]
Prodrug 2a Amino Acid EsterSignificantly Increased~45 min (murine serum)[4]

Q: My amino acid prodrug has poor stability and hydrolyzes in my stock solution. What should I do? A: Ester-linked amino acid prodrugs can be susceptible to chemical hydrolysis, especially if stored in protic solvents like methanol or ethanol. Always prepare fresh stock solutions in an aprotic solvent like anhydrous DMSO or acetonitrile. Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. For aqueous experiments, add the stock solution to the buffer immediately before use.

Q: The conversion of my prodrug in plasma is incomplete; I see both prodrug and parent drug remaining after 2 hours. Why? A: This suggests that the prodrug may be a poor substrate for the relevant plasma enzymes (e.g., esterases), or it might be binding strongly to plasma proteins, rendering the cleavable bond inaccessible. Consider synthesizing a different ester using a less sterically hindered amino acid or a different linker chemistry. You can also perform the assay in the presence of an esterase inhibitor (e.g., bis(4-nitrophenyl) phosphate) to confirm if the conversion is indeed enzyme-mediated.

References

  • Barattin, L., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. PubMed. Available from: [Link]

  • Martin, M. P., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Fallacara, A., et al. (2018). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ResearchGate. Available from: [Link]

  • Tatton, M. R., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available from: [Link]

  • El-Subbagh, H. I., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. Available from: [Link]

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  • Martin, M. P., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Griglio, A., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. PubMed. Available from: [Link]

  • Ognibene, M., et al. (2019). The Pyrazolo[3,4-d]pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. National Institutes of Health (NIH). Available from: [Link]

  • Van den Heuvel, D., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed. Available from: [Link]

  • El-Damasy, D. A., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available from: [Link]

  • Fallacara, A., et al. (2014). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. National Institutes of Health (NIH). Available from: [Link]

  • Martin, M. P., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health (NIH). Available from: [Link]

  • Tatton, M. R., et al. (2021). Optimisation of pyrazolo[3,4-d]pyrimidines for the development of ATR kinase inhibitors. ResearchGate. Available from: [Link]

  • Martin, M. P., et al. (2018). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available from: [Link]

  • El-Haggar, M. E., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health (NIH). Available from: [Link]

  • G., Gil, & E., Martinez de la Cruz, A. (2016). Amino acids as promoieties in prodrug design and development. PubMed. Available from: [Link]

  • Horký, P., & Kmoníčková, E. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers. Available from: [Link]

  • Cumming, J. N., & Kumar, S. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available from: [Link]

  • Silva, A. C. A., et al. (2018). Amino Acids in the Development of Prodrugs. MDPI. Available from: [Link]

  • Perigaud, C., et al. (2012). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. Available from: [Link]

  • He, H., et al. (2019). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. ResearchGate. Available from: [Link]

  • Pornpattananangkul, U., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. Available from: [Link]

  • Hafez, H. N., et al. (2017). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate. Available from: [Link]

  • Singh, R., & Sharma, P. (2014). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Taylor & Francis Online. Available from: [Link]

  • Sorkoch, K. T., & K. C., B. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. National Institutes of Health (NIH). Available from: [Link]

  • El-Gohary, N. S., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. Available from: [Link]

  • Meier, C., et al. (2011). The structure of cyclic nucleoside phosphonate ester prodrugs: an inquiry. National Institutes of Health (NIH). Available from: [Link]

  • Gil, G., & de la Cruz, A. M. (2016). Amino acids as promoieties in prodrug design and development. ResearchGate. Available from: [Link]

  • Hecker, S. J., & Erion, M. D. (2008). Prodrugs of Phosphonates, Phosphinates, and Phosphates. ResearchGate. Available from: [Link]

  • Dahan, A., & Miller, J. M. (2012). Prodrugs for Improved Aqueous Solubility. ResearchGate. Available from: [Link]

  • Mehellou, Y., et al. (2018). Nucleoside Phosphate and Phosphonate Prodrug Clinical Candidates. Journal of Medicinal Chemistry. Available from: [Link]

  • Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Rutgers University. Available from: [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of Kinase Inhibitors: 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol Analogs Versus Erlotinib in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as a cornerstone of precision medicine. Among the myriad of molecular targets, the Epidermal Growth Factor Receptor (EGFR) has been a focal point for the development of small molecule inhibitors. Erlotinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), has been a clinical mainstay for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1] However, the pursuit of novel kinase inhibitors with improved efficacy, selectivity, and resistance profiles is a relentless endeavor in oncological research. This guide provides a comparative analysis of a promising class of compounds, the 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-one analogs, against the well-established EGFR inhibitor, erlotinib.

Introduction to the Contenders

Erlotinib , with its quinazoline core, functions as a reversible inhibitor of the EGFR tyrosine kinase by competing with adenosine triphosphate (ATP) at the active site of the intracellular catalytic domain of EGFR.[2] This blockade of EGFR autophosphorylation disrupts downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[2]

The 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-one scaffold represents a class of purine bioisosteres that have garnered significant interest for their diverse biological activities, including potent anticancer effects.[3][4] Their structural resemblance to adenine allows them to effectively compete with ATP in the kinase domain of various protein kinases, including EGFR.[5] This guide will focus on a recently synthesized and evaluated derivative from this class, which incorporates a benzyl group, to draw a meaningful comparison with erlotinib.

Comparative Efficacy: An In Vitro Perspective

The cornerstone of preclinical drug evaluation lies in the rigorous assessment of a compound's cytotoxic and target-specific inhibitory activities. Here, we present a summary of the available in vitro data for a representative 1-benzyl-1H-pyrazolo[3,4-d]pyrimidine derivative and erlotinib against relevant cancer cell lines.

CompoundTarget KinaseCancer Cell LineIC50 (µM) - Antiproliferative ActivityIC50 (µM) - Enzymatic ActivityReference
1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine derivative (Compound 12b) EGFR (Wild Type)A549 (NSCLC)8.210.016[6]
EGFR (T790M Mutant)0.236[6]
HCT-116 (Colon)19.56[6]
Erlotinib EGFRA549 (NSCLC)~23[7]
Various NSCLC cell lines0.029 to >20[2]
BxPC-3 (Pancreatic)1.26[8]
AsPc-1 (Pancreatic)5.8[8]
MCF-7 (Breast)>20[9]

Analysis of In Vitro Data:

The data reveals that the 1-benzyl-1H-pyrazolo[3,4-d]pyrimidine derivative demonstrates potent enzymatic inhibition of wild-type EGFR, with an IC50 value in the nanomolar range (0.016 µM), which is more potent than its antiproliferative activity in the A549 cell line (8.21 µM).[6] This discrepancy often highlights the difference between inhibiting an isolated enzyme and affecting a complex cellular system where factors like cell permeability and off-target effects come into play. Notably, this pyrazolopyrimidine derivative also shows significant activity against the T790M mutant of EGFR, a common mechanism of resistance to first-generation EGFR inhibitors like erlotinib.[6]

Erlotinib's IC50 values for antiproliferative activity vary significantly across different cell lines, underscoring the importance of the genetic context of the cancer cells.[2][7][8][9] For instance, its potency is much higher in NSCLC cell lines with activating EGFR mutations. The provided data for erlotinib in A549 cells, which are EGFR wild-type, shows a higher IC50 value (~23 µM), suggesting lower sensitivity in this context compared to EGFR-mutated lines.[7]

Mechanism of Action: Targeting the EGFR Signaling Pathway

Both erlotinib and the 1-benzyl-1H-pyrazolo[3,4-d]pyrimidine derivatives act as ATP-competitive inhibitors of the EGFR tyrosine kinase. The binding of these small molecules to the ATP-binding pocket of the EGFR's intracellular domain prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Erlotinib or 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol analog Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and points of inhibition.

Experimental Protocols: A Guide for In Vitro Efficacy Assessment

To ensure the reproducibility and validity of preclinical findings, standardized experimental protocols are paramount. Below are detailed methodologies for key in vitro assays used to compare the efficacy of kinase inhibitors.

Cell Viability (MTT) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of metabolically active cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound analog and erlotinib) and a vehicle control (e.g., DMSO) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Western Blotting for EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR, providing a direct measure of the inhibitor's target engagement.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compounds at various concentrations for a specified time (e.g., 2-24 hours). Include a positive control (e.g., EGF stimulation) and a negative control (vehicle).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and a loading control (e.g., β-actin or GAPDH).

Experimental Workflow: From In Vitro Discovery to In Vivo Validation

The development of a novel kinase inhibitor follows a logical progression from initial in vitro screening to preclinical in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Screening Compound Library Screening (e.g., Kinase Panel) Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Cell_Viability Cell Viability Assays (MTT, etc.) Lead_Opt->Cell_Viability Target_Engagement Target Engagement Assays (Western Blot for p-EGFR) Cell_Viability->Target_Engagement Xenograft Tumor Xenograft Model (e.g., NSCLC in mice) Target_Engagement->Xenograft Efficacy_Study In Vivo Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy_Study Toxicity Toxicity and PK/PD Studies Efficacy_Study->Toxicity

Caption: A typical experimental workflow for kinase inhibitor development.

Conclusion

The comparative analysis of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-one analogs and erlotinib highlights the potential of the pyrazolopyrimidine scaffold as a source of novel and potent kinase inhibitors. The representative derivative discussed demonstrates promising in vitro activity against both wild-type and resistant mutant EGFR. While erlotinib remains a valuable therapeutic agent, the development of new chemical entities with distinct pharmacological profiles is crucial to overcome the challenges of drug resistance and to expand the arsenal of targeted therapies in oncology. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this emerging class of kinase inhibitors.

References

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